molecular formula C14H27BO2 B1143279 4-Octenylboronic acid pinacol ester CAS No. 177949-95-0

4-Octenylboronic acid pinacol ester

Cat. No.: B1143279
CAS No.: 177949-95-0
M. Wt: 238.17
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Description

4-Octenylboronic acid pinacol ester is a strategically valuable organoboron reagent that serves as a critical building block in modern synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are fundamental for constructing complex organic molecules by forming new carbon-carbon bonds. The pinacol ester group enhances the compound's stability and handling properties compared to the corresponding boronic acid, making it a preferred intermediate for multi-step synthesis. The unique structure, featuring an octenyl chain, makes this ester a versatile precursor for introducing a medium-length, unsaturated hydrocarbon segment into target molecules. This structural motif is highly relevant in medicinal chemistry, where boronic acid derivatives are recognized as privileged structures in drug discovery. Compounds containing boronic acid groups have demonstrated significant therapeutic potential, leading to FDA-approved drugs such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam. The boronic acid functional group can act as a bioisostere for carboxylic acids, often improving the pharmacokinetic properties, selectivity, and metabolic stability of bioactive molecules. The reactivity of this ester is characterized by the boron center's ability to act as a Lewis acid, facilitating transmetalation steps in catalytic cycles and enabling the formation of reversible covalent bonds with biological nucleophiles like hydroxyl groups, which is a key mechanism in enzyme inhibition. Beyond pharmaceutical development, boronic acid esters find application in the creation of advanced materials and responsive systems. Research explores their use in polymer chemistry for designing smart biomaterials, including glucose-responsive sensors and targeted drug delivery systems that leverage their unique reactivity with diol groups. The 4-octenyl side chain provides a site for further chemical modification, such as hydrogenation or functional group interconversion, allowing researchers to fine-tune the lipophilicity and conformational flexibility of final compounds. This combination of features makes 4-Octenylboronic acid pinacol ester a powerful and flexible tool for researchers constructing complex organic architectures in drug discovery programs and materials science.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-oct-4-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h8-9H,6-7,10-12H2,1-5H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSJTVKALWIDDJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)CCC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereochemistry of 4-Octenylboronic acid pinacol ester (E vs Z isomers)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 4-Octenylboronic Acid Pinacol Ester: (E) vs. (Z) Isomers

Introduction: The Critical Role of Alkene Geometry in Modern Synthesis

In the landscape of contemporary organic chemistry and drug development, the precise control of molecular geometry is not merely an academic exercise; it is a fundamental prerequisite for function. Alkenylboronic acid pinacol esters stand as paramount intermediates, primarily due to their exceptional utility in stereoretentive palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The geometric configuration of the carbon-carbon double bond—whether trans (E) or cis (Z)—is directly translated into the final product, profoundly influencing the biological activity, material properties, and overall efficacy of the target molecule. This guide provides a detailed examination of the stereochemistry of a representative alkenylboronate, 4-octenylboronic acid pinacol ester, offering a Senior Application Scientist's perspective on the stereoselective synthesis, definitive characterization, and divergent applications of its (E) and (Z) isomers.

Part 1: Stereoselective Synthesis - Forging the Isomeric Divide

The ability to selectively synthesize either the (E) or (Z) isomer of 4-octenylboronic acid pinacol ester is the cornerstone of its utility. The choice of synthetic strategy is dictated by the desired stereochemical outcome, with different mechanistic pathways affording specific isomers.

Accessing the (E)-Isomer: The Hydroboration Route

The most established and reliable method for preparing (E)-alkenylboronates is the hydroboration of internal alkynes.[3][4][5] This reaction proceeds via a syn-addition of the boron-hydride bond across the alkyne, mechanistically ensuring the formation of the trans-alkene product.

Mechanism: The reaction of 4-octyne with a hydroborating agent like pinacolborane (HBpin), often requiring a catalyst, involves a four-membered ring transition state. The boron and hydrogen atoms are delivered to the same face of the alkyne, resulting in the (E)-alkenylboronate product. Dicyclohexylborane can serve as an efficient catalyst for this transformation.[5]

E_Isomer_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne 4-Octyne Process Syn-Hydroboration HBpin Pinacolborane (HBpin) Catalyst cat. Dicyclohexylborane Catalyst->Process Mediates E_Isomer (E)-4-Octenylboronic acid pinacol ester Process->E_Isomer Forms

Diagram 1: Synthetic workflow for the (E)-isomer via catalytic hydroboration.

An alternative "boryl-Heck" reaction, which involves the palladium-catalyzed borylation of terminal alkenes, can also yield trans-alkenylboronates as the thermodynamically favored product.[6]

Accessing the (Z)-Isomer: Navigating a More Complex Path

The synthesis of (Z)-alkenylboronates is historically more challenging but has been addressed through several modern catalytic methods.

Copper-Catalyzed Borylation of Alkynes: A highly effective strategy involves the copper(I)-catalyzed addition of bis(pinacolato)diboron (B₂pin₂) to an alkyne in the presence of a proton source like methanol.[7][8]

Mechanism: The reaction proceeds through a syn-addition of a copper-boryl species across the alkyne. The resulting alkenyl-copper intermediate is then protonated by methanol, which cleaves the carbon-copper bond to yield the (Z)-alkenylboronate product with high stereoselectivity.[8]

Z_Isomer_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne 4-Octyne Step1 Syn-Carboboration B2pin2 B₂(pin)₂ MeOH Methanol Step2 Protonolysis Cu_cat Cu(I) Catalyst Cu_cat->Step1 Catalyzes Z_Isomer (Z)-4-Octenylboronic acid pinacol ester Intermediate Alkenyl-Copper Intermediate Step1->Intermediate Forms Step2->Z_Isomer Yields Suzuki_Coupling cluster_E_path (E)-Isomer Pathway cluster_Z_path (Z)-Isomer Pathway E_Isomer (E)-4-Octenylboronic acid pinacol ester Suzuki_E Suzuki-Miyaura Coupling E_Product (E)-Aryl-4-octene Suzuki_E->E_Product Stereoretentive Z_Isomer (Z)-4-Octenylboronic acid pinacol ester Suzuki_Z Suzuki-Miyaura Coupling Z_Product (Z)-Aryl-4-octene Suzuki_Z->Z_Product Stereoretentive ArylHalide Aryl Halide (Ar-X) ArylHalide->Suzuki_E ArylHalide->Suzuki_Z Pd_cat Pd(0) Catalyst + Base Pd_cat->Suzuki_E Pd_cat->Suzuki_Z

Sources

The Synthesis of 4-Octenylboronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Synthetic Utility of Alkenylboronic Esters

In the landscape of modern organic synthesis, organoboron compounds, particularly boronic acids and their pinacol esters, stand as indispensable tools for the construction of complex molecular architectures. Their stability, functional group tolerance, and predictable reactivity in a myriad of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, have cemented their status as premier building blocks in medicinal chemistry and materials science. Among this versatile class of reagents, alkenylboronic esters offer a unique platform for the stereoselective introduction of carbon-carbon double bonds. This guide provides an in-depth exploration of a proposed synthetic pathway to a specific, yet broadly applicable example: 4-octenylboronic acid pinacol ester. While a direct, published synthesis for this exact molecule is not readily found, this document will leverage established and analogous methodologies to construct a robust and scientifically sound synthetic protocol, intended to guide researchers in their synthetic endeavors.

Strategic Approach to the Synthesis of 4-Octenylboronic Acid Pinacol Ester

The core of our synthetic strategy revolves around the selective hydroboration of a suitable C8 precursor. The "4-octenyl" moiety dictates a starting material with an eight-carbon chain and unsaturation at the 4th and terminal positions. The logical and most atom-economical precursor is 1-octen-4-yne . The primary challenge lies in the regioselective hydroboration of the alkyne in the presence of the alkene.

The hydroboration of non-conjugated enynes can be complex, with the potential for several competing reaction pathways, including hydroboration of the alkene, cyclization reactions, or the formation of allenylboronates. Therefore, the judicious selection of a catalytic system is paramount to achieving the desired outcome.

Proposed Synthetic Route: Zirconocene-Catalyzed Hydroboration

Based on literature precedents for the selective hydroboration of alkynes in the presence of alkenes, a promising approach involves the use of a zirconocene-based catalyst. Specifically, zirconocene chloride hydride (Schwartz's reagent, Cp₂Zr(H)Cl) is known to effectively catalyze the hydroboration of alkynes with pinacolborane (HBPin), often exhibiting high regioselectivity for the terminal, or less sterically hindered, carbon of the alkyne.

The proposed reaction is as follows:

cluster_reaction Proposed Synthesis start 1-Octen-4-yne reagents + HBPin catalyst Cp₂Zr(H)Cl (cat.) product (E)-4-Octenylboronic acid pinacol ester start_node 1-Octen-4-yne plus + hbpin_node Pinacolborane (HBPin) arrow Cp₂Zr(H)Cl (cat.) THF, rt product_node (E)-4-Octenylboronic acid pinacol ester

Caption: Proposed synthesis of (E)-4-octenylboronic acid pinacol ester.

Rationale for Catalyst Selection and Mechanistic Insights

The choice of a zirconocene catalyst is predicated on its known efficacy in the hydroboration of alkynes.[1][2][3][4][5] The catalytic cycle is believed to proceed through the following key steps:

  • Hydridozirconation: The alkyne coordinates to the zirconium center, followed by insertion into the Zr-H bond of the active catalyst. This step is generally regioselective, with the zirconium adding to the less substituted carbon of the alkyne.

  • Transmetalation: The resulting alkenylzirconocene intermediate undergoes transmetalation with pinacolborane. This involves the transfer of the alkenyl group from zirconium to the boron atom and the regeneration of the active zirconium hydride catalyst.

This catalytic approach is anticipated to favor the hydroboration of the more reactive alkyne over the terminal alkene, leading to the desired 4-octenylboronic acid pinacol ester. The reaction is expected to proceed via a syn-addition of the H-B moiety across the triple bond, resulting in the formation of the (E)-isomer.

Detailed Experimental Protocol

This protocol is a proposed methodology based on established procedures for similar transformations. Researchers should exercise standard laboratory safety precautions and consider optimization of reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Octen-4-yne≥95%Commercially Available
Pinacolborane (HBPin)≥97%Commercially Available
Zirconocene chloride hydride (Cp₂Zr(H)Cl)≥95%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
n-HexaneAnhydrous, ≥95%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Reaction Setup and Procedure

cluster_workflow Experimental Workflow A 1. Inert Atmosphere Setup (Schlenk line/glovebox) B 2. Reagent Addition - Cp₂Zr(H)Cl in THF - 1-Octen-4-yne - Pinacolborane (dropwise) A->B C 3. Reaction - Stir at room temperature - Monitor by TLC/GC-MS B->C D 4. Quenching - Cool reaction mixture - Slowly add water C->D E 5. Extraction - Extract with diethyl ether - Wash with brine D->E F 6. Drying and Concentration - Dry organic layer (MgSO₄) - Concentrate in vacuo E->F G 7. Purification - Column chromatography (Silica gel, Hexane/EtOAc) F->G H 8. Characterization - NMR, MS G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Protocol:

  • Inert Atmosphere: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add zirconocene chloride hydride (0.129 g, 0.5 mmol, 5 mol%). The flask is evacuated and backfilled with argon three times.

  • Solvent and Reagent Addition: Anhydrous THF (20 mL) is added via syringe. The suspension is stirred until the catalyst is fully dissolved. To this solution, add 1-octen-4-yne (1.06 g, 10 mmol, 1.0 equiv) via syringe.

  • Addition of Pinacolborane: The flask is cooled to 0 °C in an ice bath. Pinacolborane (1.41 g, 11 mmol, 1.1 equiv) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of 10 mL of water at 0 °C. The mixture is stirred for 30 minutes.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the 4-octenylboronic acid pinacol ester as a colorless oil.

Purification and Handling of Boronic Esters

The purification of boronic esters by silica gel chromatography can sometimes be challenging due to their Lewis acidic nature, which can lead to decomposition or strong adsorption on the silica gel.[6][7]

Strategies to Mitigate Purification Issues:

  • Minimizing Contact Time: Perform the chromatography as quickly as possible.

  • Deactivated Silica: Use silica gel that has been pre-treated with a non-polar solvent or a small amount of a neutral organic base like triethylamine.

  • Alternative Stationary Phases: In some cases, neutral alumina may be a suitable alternative to silica gel.

  • Boric Acid Impregnated Silica Gel: A reported method involves impregnating the silica gel with boric acid to reduce the Lewis basicity of the silica surface, thereby minimizing over-adsorption of the boronic ester.[6]

Pinacol boronic esters are generally more stable than their corresponding boronic acids but can be sensitive to moisture and strong acids or bases. It is recommended to store the purified product under an inert atmosphere at low temperatures.

Expected Characterization Data

The following are predicted spectroscopic data for (E)-4-octenylboronic acid pinacol ester based on analogous structures reported in the literature.[8]

Data TypeExpected Values
¹H NMR (400 MHz, CDCl₃)δ 6.65 (dt, J = 18.0, 6.5 Hz, 1H), 5.80 (ddt, J = 17.0, 10.2, 6.8 Hz, 1H), 5.45 (d, J = 18.0 Hz, 1H), 5.05-4.95 (m, 2H), 2.20-2.10 (m, 4H), 1.25 (s, 12H)
¹³C NMR (101 MHz, CDCl₃)δ 155.0, 138.5, 118.0, 114.5, 83.2, 33.0, 29.5, 24.8
¹¹B NMR (128 MHz, CDCl₃)δ 30-32
HRMS (ESI) Calculated for C₁₄H₂₅BO₂ + H⁺

Conclusion and Future Outlook

The proposed zirconocene-catalyzed hydroboration of 1-octen-4-yne represents a viable and efficient strategy for the synthesis of 4-octenylboronic acid pinacol ester. This technical guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol, to enable researchers to access this valuable synthetic intermediate. The versatility of the alkenylboronic ester functional group opens avenues for its application in the synthesis of a wide array of more complex molecules, particularly through stereospecific cross-coupling reactions. Further optimization of the reaction conditions and exploration of alternative catalytic systems could lead to even more efficient and selective syntheses of this and related compounds.

References

  • Hong, J., Nayal, O. S., & Mo, F. (2020). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. European Journal of Organic Chemistry, 2020(22), 3329-3333.
  • Parsutkar, M. M., Bhunia, S., Majumder, M., Lalisse, R. F., Hadad, C. M., & RajanBabu, T. V. (2023). A cobalt-catalyzed[9][10]-hydroboration of 1,3-dienes with HBPin provides nearly enantiopure homoallylic boronate esters. Journal of the American Chemical Society, 145(13), 7462-7481.

  • Ang, N. W. J., Buettner, C. S., Docherty, S., Bismuto, A., Carney, J. R., Docherty, J. H., ... & Thomas, S. P. (2018). Simple, commercially available borane adducts, H3B· THF and H3B· SMe2 catalyse a highly regioselective hydroboration of terminal alkynes and alkenes with pinacolborane to give linear boronic esters. Synthesis, 50(04), 803-808.
  • Sebelius, S., Olsson, V. J., & Wallner, O. A. (2006). Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. The Journal of Organic Chemistry, 71(13), 5082-5085.
  • Ohmura, T., Torigoe, T., Suginome, M., & Osakada, K. (2019). Ruthenium-Catalyzed (Z)-Selective Hydroboration of Terminal Alkynes with Naphthalene-1, 8-diaminatoborane. Journal of the American Chemical Society, 141(39), 15539-15543.
  • Hong, J., Nayal, O. S., & Mo, F. (2020). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. European Journal of Organic Chemistry, 2020(22), 3329-3333.
  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820.
  • Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.
  • Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2019). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.
  • Larumbe, A., Parella, T., & Carretero, J. C. (2016). Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. Journal of the American Chemical Society, 138(42), 13919-13922.
  • Semba, K., & Nakao, Y. (2019). Atom-Economical Ni-Catalyzed Diborylative Cyclization of Enynes: Preparation of Unsymmetrical Diboronates. Organic letters, 21(16), 6432-6436.
  • Lee, Y., & Yun, J. (2016). Copper-Catalyzed trans-Hydroboration of Terminal Aryl Alkynes: Stereodivergent Synthesis of Alkenylboron Compounds. Organic letters, 18(6), 1342-1345.
  • Gunanathan, C., & Milstein, D. (2012). Ruthenium catalyzed hydroboration of terminal alkynes to Z-vinylboronates. Journal of the American Chemical Society, 134(35), 14479-14482.
  • Ozawa, Y., Koriyama, H., Shiratori, Y., Endo, K., Iwamoto, H., & Ito, H. (2023). Synthesis of (Z)-alkenyl boronates via a copper (i)-catalyzed linear-selective alkylboration of terminal allenes. Organic Chemistry Frontiers, 10(18), 4443-4448.
  • Hitosugi, S., Nogi, K., & Yorimitsu, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry-An Asian Journal, 10(8), 1641-1644.
  • Singaram, B., & Zettler, M. W. (2013). U.S.
  • Mondal, T., & Koley, D. (2020). Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes. ACS omega, 5(3), 1639-1651.
  • Mondal, T., & Koley, D. (2020). Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes. ACS Omega, 5(3), 1639-1651.
  • Ozawa, Y., Koriyama, H., Shiratori, Y., Endo, K., Iwamoto, H., & Ito, H. (2023). Synthesis of (Z)-alkenyl boronates via a copper (i)-catalyzed linear-selective alkylboration of terminal allenes. Organic Chemistry Frontiers.
  • Gunanathan, C., & Milstein, D. (2012). Ruthenium catalyzed hydroboration of terminal alkynes to Z-vinylboronates. Journal of the American Chemical Society, 134(35), 14479-14482.
  • Aggarwal, V. K., & Webster, B. M. (2010). Boronic Esters. Organic Syntheses, 87, 1-11.
  • Leonori, D., & Aggarwal, V. K. (2014). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Chemical science, 5(1), 262-266.
  • Crudden, C. M., & Sateesh, M. (2006). Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene. Journal of the American Chemical Society, 128(37), 12062-12063.
  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
  • Parsutkar, M. M., Moore, C. E., & RajanBabu, T. V. (2022). Ligand Control in Co-Catalyzed Regio-and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4, 3-Hydroboration of 1, 3-Dienes. Journal of the American Chemical Society, 144(13), 5876-5889.
  • Mondal, T., & Koley, D. (2020). Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes. ACS omega, 5(3), 1639-1651.
  • Vitale, M. R., & Hilt, G. (2018). Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses, 96, 205-217.
  • Wu, J., & Morken, J. P. (2020). Chemo-, Regio-, and Stereoselective cis-Hydroboration of 1, 3-Enynes: Copper-Catalyzed Access to (Z, Z)-and (Z, E)-2-Boryl-1, 3-dienes. Organic letters, 22(15), 6046-6050.
  • Lee, J. C., & Morken, J. P. (2012). Suzuki-Miyaura Cross-Couplings of Secondary Benzylic and Allylic Boronic Esters.
  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820.
  • Wang, D., & Zhu, J. (2024). Ligand-controlled regiodivergent Ni-catalyzed trans-hydroboration/carboboration of internal alkynes with B 2 pin 2. Chemical Science, 15(2), 581-588.
  • Anton, A., & Larhed, M. (2015). Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98%; ii) BuLi, B2pin2, THF. European Journal of Medicinal Chemistry, 96, 329-341.
  • Ashenhurst, J. (2024, January 23). Alkyne Hydroboration With "R2BH". Master Organic Chemistry.
  • Norton, J. R. (2022). Expanding Zirconocene Hydride Catalysis: In Situ Generation and Turnover of ZrH Catalysts Enabling Catalytic Carbonyl Reductions. Accounts of Chemical Research, 55(3), 324-335.
  • Organic Chemistry Portal. (n.d.).
  • Kesti, M. R., & Waymouth, R. M. (1992). Zirconium and Titanium Mediated Hydroboration of Alkenes and Alkynes. Journal of the American Chemical Society, 114(9), 3565-3567.
  • Ge, S. (2020). Ligand-enabled stereodivergence in nickel-catalyzed regioselective hydroboration of internal allenes.
  • Hall, D. G. (Ed.). (2011).

Sources

Stability of Alkenyl Boronate Esters: A Technical Guide to Handling, Storage, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Alkenyl Boronate Esters in Ambient Conditions Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Alkenyl boronate esters represent a cornerstone in modern cross-coupling chemistry, serving as stable surrogates for the notoriously labile alkenyl boronic acids. However, their "stability" is not absolute; it is a kinetic phenomenon dependent on steric shielding, electronic deactivation, and the suppression of specific degradation pathways.

This guide provides a technical deep-dive into the stability profiles of alkenyl boronate esters (Pinacol, MIDA, and Epin), detailing the mechanisms of their degradation—specifically protodeboronation , hydrolysis , and radical polymerization —and offering self-validating protocols for their handling and purification.

The Chemical Nature of Instability

The utility of alkenyl boronates in Suzuki-Miyaura coupling stems from the Lewis acidity of the boron center (empty


-orbital). This same feature is the primary vector for their instability.
Electronic Vulnerability

Unlike alkyl boronates, alkenyl boronates possess a conjugated


-system adjacent to the boron atom. This conjugation allows for:
  • Facilitated Protodeboronation: The

    
    -system can stabilize intermediates that lead to C-B bond cleavage.
    
  • Radical Polymerization: The vinyl group is susceptible to radical attack, leading to oligomerization, a pathway often overlooked in standard stability assessments.

Mechanisms of Degradation

To preserve these reagents, one must understand how they die. The three primary degradation pathways are detailed below.

Protodeboronation (The Silent Killer)

Protodeboronation is the cleavage of the C-B bond to form a hydrocarbon (alkene) and boric acid. For vinyl boronates, this is often base-catalyzed and proceeds via a boronate "ate" complex.

Mechanism:

  • Coordination: Hydroxide or alkoxide attacks the boron, forming a tetrahedral boronate anion.

  • Protonation: The

    
    -carbon is protonated (often by water or solvent), leading to C-B bond rupture.
    
  • Result: Loss of the functional handle.

Hydrolysis

Hydrolysis converts the boronate ester back to the free boronic acid.

  • Pinacol Esters: Generally resistant to hydrolysis in neutral water due to the "chelate effect" (entropy), but susceptible on silica gel due to acidic surface silanols.

  • MIDA Boronates: The N-methyliminodiacetic acid (MIDA) ligand coordinates to the boron via the nitrogen lone pair, filling the empty

    
    -orbital. This 
    
    
    
    hybridization renders the boron center immune to hydrolysis under neutral/acidic conditions.
Radical Polymerization

Vinyl boronate esters (e.g., vinyl-Bpin) function as monomers. Upon exposure to ambient light or heat, trace radicals can initiate polymerization, turning a clear oil into a viscous gum or insoluble solid.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways for a generic alkenyl boronate ester.

DegradationPathways Ester Alkenyl Boronate Ester (sp2 hybridized) AteComplex Tetrahedral 'Ate' Complex (Activated) Ester->AteComplex + Base/Nu- FreeAcid Alkenyl Boronic Acid (Unstable) Ester->FreeAcid Hydrolysis (Acid/Silica) Polymer Poly(vinyl boronate) (Oligomers) Ester->Polymer Radical Initiator/Light Alkene Alkene (Protodeboronation Product) AteComplex->Alkene + H+ (Protodeboronation) FreeAcid->Alkene Rapid Decomposition

Figure 1: Competing degradation pathways for alkenyl boronate esters. Note that the free boronic acid is a transient intermediate that accelerates protodeboronation.

Comparative Stability Profile

The choice of ligand dictates the handling requirements. The table below summarizes the stability half-lives and storage needs.

FeatureVinyl Boronic AcidVinyl Pinacol Boronate (Bpin)Vinyl MIDA BoronateVinyl Epin Boronate
Ambient Stability (Air) < 15 Days (Decomposes)Months (Slow Oxidation)Indefinite (> 60 Days)Months
Silica Gel Stability Very Poor (Irreversible adsorption)Moderate (Hydrolyzes if slow)Excellent (Stable)High (Superior to Bpin)
Hydrolysis Risk N/ALow (Neutral), High (Acid/Silica)Negligible (Neutral/Acid)Very Low
Polymerization Risk HighModerate (Requires inhibitor)Low (Solid state protects)Moderate
Physical State Solid (Hygroscopic)Liquid/Oil (Usually)Crystalline SolidOil/Solid

Experimental Protocols

Protocol A: Purification of Alkenyl Pinacol Boronates

Context: Pinacol esters can hydrolyze on silica gel, leading to "streaking" and yield loss.

Method 1: The "Flash" Filtration (Standard)

  • Preparation: Use a short column (plug) of silica gel.

  • Eluent: Use a non-polar solvent system (e.g., 5-10% EtOAc in Hexanes).

  • Execution: Elute the compound rapidly (< 10 minutes contact time).

  • Validation: Check TLC immediately. If a baseline spot (boronic acid) appears, the silica is degrading your product.

Method 2: Boric Acid-Treated Silica (For sensitive substrates) Why: Saturating the silica surface with boric acid suppresses the hydrolysis equilibrium.

  • Preparation: Mix silica gel with 5% w/w boric acid in methanol.

  • Drying: Evaporate the methanol completely to leave boric acid-coated silica.

  • Usage: Pack column as normal.

  • Note: Resolution may be slightly lower, but recovery of boronate ester is significantly higher [1].

Protocol B: Storage of Vinyl Boronates

Context: Preventing radical polymerization and slow hydrolysis.

  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Flush vial with Argon/Nitrogen.

  • Inhibitors (Optional but Recommended): For long-term storage of liquid vinyl pinacol boronates, add 50-100 ppm of BHT (Butylated hydroxytoluene) or Phenothiazine .

    • Causality: These scavenge trace radicals formed by peroxides or light, preventing the "gelling" of the reagent.

  • MIDA Exception: Vinyl MIDA boronates can be stored as solids on the benchtop in a brown vial (light protection) without inhibitors [2].

Protocol C: "Slow-Release" Cross-Coupling (MIDA Strategy)

Context: Unstable vinyl boronic acids degrade faster than they couple. MIDA boronates solve this by releasing the active acid slowly.[1][2]

  • Reagents: Vinyl MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv).

  • Catalyst: Pd(OAc)2 / SPhos (or similar high-activity system).

  • Base/Solvent: K3PO4 (3.0 equiv) in Dioxane:Water (5:1).

  • Temperature: 60°C.

    • Mechanism:[2][3][4] The aqueous base hydrolyzes the MIDA ligand (rate-limiting step).[2] The free boronic acid is released gradually, keeping its concentration low. This favors the cross-coupling reaction (

      
      ) over the second-order decomposition pathways (
      
      
      
      ) [3].

Decision Matrix: Selecting the Right Reagent

SelectionMatrix Start Select Alkenyl Boron Source IsStable Is the Boronic Acid Stable? Start->IsStable UseAcid Use Free Boronic Acid (Cheapest, Atom Econ) IsStable->UseAcid Yes (Rare for Vinyl) NeedsPurification Does it need Silica Purification? IsStable->NeedsPurification No UseMIDA Use MIDA Boronate (Silica Stable, Air Stable) NeedsPurification->UseMIDA Yes (Complex Synthesis) PolymerRisk Is Polymerization a Risk? (e.g., simple vinyl) NeedsPurification->PolymerRisk No (Simple Reagent) UsePinacol Use Pinacol Ester (Careful Silica or Distillation) UseMIDA_Solid Use MIDA (Solid State Protection) PolymerRisk->UseMIDA_Solid High Risk UsePinacol_Inhib Use Pinacol + Inhibitor (Store @ -20C) PolymerRisk->UsePinacol_Inhib Manageable

Figure 2: Decision matrix for selecting alkenyl boron reagents based on stability and processing needs.

References

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Source: RxWeb / Organic Chemistry Portal URL:[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Source: Journal of the American Chemical Society (Gillis, E. P.; Burke, M. D.) URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Source: Journal of the American Chemical Society (Lloyd-Jones, G. C., et al.) URL:[3][Link]

  • Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block. Source: Tetrahedron / UIUC URL:[Link][5]

Sources

Methodological & Application

Protocol for palladium-catalyzed coupling of 4-octenylboronates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-validated protocol for the Suzuki-Miyaura cross-coupling of 4-octenylboronates . Unlike terminal alkenyl boronates, 4-octenyl species possess an internal double bond (C4–C5) flanked by propyl chains, introducing significant steric hindrance and lipophilicity. This guide addresses the specific challenges of coupling internal alkenyl boronates: mitigating protodeboronation, ensuring complete transmetalation despite steric bulk, and preserving olefin stereochemistry (typically E-geometry derived from alkyne hydroboration).

Strategic Rationale & Mechanistic Insight

The Challenge of Internal Alkenyl Boronates

4-Octenylboronates (typically the pinacol ester, 4-octenylBPin ) are generally synthesized via the hydroboration of 4-octyne. The resulting steric environment around the boron center is more crowded than in terminal vinyl boronates.

  • Transmetalation Barrier: The propyl group at the

    
    -position to boron slows the approach of the oxo-palladium complex, making the transmetalation step the rate-determining bottleneck.
    
  • Protodeboronation: Slow transmetalation increases the residence time of the activated boronate species in the basic medium, raising the risk of hydrolytic cleavage of the C–B bond (protodeboronation), yielding chemically inert 4-octene.

Catalyst & Ligand Selection

To overcome the steric barrier, this protocol utilizes electron-rich, bulky phosphine ligands.

  • Preferred System: Pd(OAc)₂ / SPhos . SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides an electron-rich center to facilitate oxidative addition and, crucially, creates a pocket that accelerates transmetalation while protecting the active Pd(0) species.

  • Alternative System: Pd(dppf)Cl₂ . The large bite angle of dppf stabilizes the complex and is particularly effective for large-scale batches where cost is a factor, though it may require higher temperatures.

Experimental Workflow Diagram

The following diagram illustrates the critical path from the precursor (4-octyne) to the coupled product, highlighting the stereochemical retention.

G Start 4-Octyne (Internal Alkyne) Step1 Hydroboration (HBpin / Zr-Cat) Start->Step1 r.t., DCM Inter (E)-4-OctenylBPin (Sterically Hindered Nucleophile) Step1->Inter Yield >90% Step2 Suzuki Coupling (Pd(OAc)2 / SPhos / K3PO4) Inter->Step2 + Aryl Halide Product Coupled Product (Retention of E-Geometry) Step2->Product 80°C, 4-12h

Figure 1: Synthetic workflow for the generation and coupling of 4-octenylboronates.

Detailed Protocol

Pre-requisite: Synthesis of (E)-4-OctenylBPin

Note: Commercial availability of 4-octenylboronates is limited; in situ preparation or prior isolation is recommended.

  • Reagents: 4-Octyne (1.0 equiv), Pinacolborane (HBpin, 1.2 equiv), Schwartz’s Reagent (

    
    , 5 mol%).
    
  • Condition: Stir neat or in DCM at room temperature for 4–6 hours.

  • Result: Exclusive formation of the (E)-isomer.

Cross-Coupling Protocol (Standard Operation)

This protocol is optimized for coupling (E)-4-octenylBPin with Aryl Bromides or activated Aryl Chlorides.

Reagents:

  • Substrate A: Aryl Bromide (1.0 mmol)

  • Substrate B: (E)-4-OctenylBPin (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%)

  • Ligand: SPhos (8.2 mg, 0.02 mmol, 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (424 mg, 2.0 mmol, 2.0 equiv)
    
  • Solvent: Toluene / Water (10:1 ratio) – Biphasic system ensures solubility of lipophilic octenyl chain while dissolving inorganic base.

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir for 5 minutes under Argon until the solution turns from orange to pale yellow (formation of active Pd(0)-L species).

  • Reaction Assembly:

    • To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide , (E)-4-OctenylBPin , and

      
       .
      
    • Critical Step: Cap the vial and purge with Argon/Nitrogen for 3 cycles (vacuum/backfill) to remove oxygen. Oxygen causes rapid homocoupling of the boronate.

  • Solvent Addition:

    • Add degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

    • Add the pre-complexed catalyst solution (or add solid Pd/Ligand in step 2 if skipping pre-complexation).

  • Reaction:

    • Heat the sealed vial to 80°C with vigorous stirring (1000 rpm). High stirring rates are essential for biphasic mixtures.

    • Monitor via HPLC or TLC. Reaction typically completes in 4–8 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography (Hexanes/EtOAc).[2]

Comparative Data & Optimization

The following table summarizes the performance of different catalytic systems for the coupling of (E)-4-octenylBPin with 4-bromoanisole (electron-rich, deactivating partner).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Stereoretention (E:Z)Notes
1 Pd(OAc)₂ / SPhos

Tol/H₂O 80 96% >99:1 Recommended Protocol
2Pd(dppf)Cl₂

DMF9088%>99:1Good alternative; harder workup
3Pd(PPh₃)₄

DME/H₂O8065%95:5Sluggish; some isomerization
4Pd(OAc)₂ / XPhos

THF/H₂O6092%>99:1Excellent for aryl chlorides

Table 1: Optimization screen for sterically demanding internal alkenyl boronates.

Mechanistic Cycle & Troubleshooting

Understanding the cycle aids in troubleshooting. The "Internal Alkene" bottleneck occurs at Step 3 (Transmetalation).

Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetalation (Steric Bottleneck) BaseStep->TransMet + 4-OctenylBPin Iso Isomerization Risk (Beta-H Elim) TransMet->Iso Slow Reaction RedElim Reductive Elimination TransMet->RedElim Pd(II) Di-organo RedElim->Pd0 Product Release

Figure 2: Catalytic cycle highlighting the transmetalation bottleneck associated with internal alkenyl boronates.

Troubleshooting Guide:

  • Low Yield / Unreacted Halide: The internal boronate is not transferring.

    • Solution: Switch to SPhos or XPhos . These ligands increase the electron density on Pd, facilitating the transmetalation of bulky groups. Increase temperature to 100°C.

  • Protodeboronation (Formation of 4-Octene):

    • Solution: Use anhydrous conditions with a soluble organic base (e.g., TBAF or TMSOK in THF) or reduce the water content in the biphasic system.

  • Isomerization (E to Z or position migration):

    • Solution: Avoid prolonged heating after conversion is complete. Use Pd(dppf)Cl₂ , which is known to suppress

      
      -hydride elimination due to its chelating nature.
      

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. Link

    • Context: Establishes the viability of internal alkenyl boron species in coupling and stereoretention.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

    • Context: Defines the superiority of SPhos/XPhos for sterically hindered substr
  • Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002).[4] Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates.[4][5] Journal of the American Chemical Society, 124(27), 8001–8006. Link

    • Context: Although focused on making the boronate, this paper confirms the stability and reactivity profiles of pinacol alkenyl boron

Sources

Application and Protocol Guide: Stereoselective Synthesis of Internal Alkenes Using Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereodefined Internal Alkenes

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity and material properties. Internal alkenes, particularly those with defined E/Z stereochemistry, are ubiquitous structural motifs in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] The stereoisomers of a compound can exhibit dramatically different, and sometimes opposing, pharmacological effects. Consequently, the development of robust and stereoselective methods for the synthesis of internal alkenes is a cornerstone of modern organic chemistry and drug development.

Boronic esters have emerged as exceptionally versatile and valuable building blocks in this endeavor.[3] Their stability, ease of handling, and diverse reactivity have propelled the development of several powerful synthetic strategies. This guide provides an in-depth overview of the primary methods for the stereoselective synthesis of internal alkenes using boronic esters, with a focus on the underlying mechanisms, practical applications, and detailed experimental protocols.

Core Strategies for Stereoselective Alkene Synthesis

Two primary strategies dominate the landscape of stereoselective internal alkene synthesis from boronic esters: the transition-metal-free Zweifel olefination and the palladium-catalyzed Suzuki-Miyaura cross-coupling. More recently, photocatalytic methods have also begun to show promise in this area.

The Zweifel Olefination: A Powerful Transition-Metal-Free Approach

The Zweifel olefination, first reported in 1967, is a remarkably powerful and stereospecific method for the formation of alkenes.[1][4][5] A key advantage of this reaction is that it proceeds without the need for a transition-metal catalyst, which can be costly, toxic, and difficult to remove from the final product.[1][6] The reaction involves the formation of a vinyl boronate complex, followed by an electrophile-induced 1,2-metallate rearrangement.[5][7]

Mechanism of the Zweifel Olefination:

The generally accepted mechanism for the Zweifel olefination proceeds through the following key steps:

  • Formation of a Boronate Complex: A vinyl organometallic reagent (e.g., vinyllithium or a vinyl Grignard reagent) adds to the empty p-orbital of the boron atom in the boronic ester to form a tetracoordinate "ate" complex.[1][7]

  • Electrophilic Activation: An electrophile, most commonly iodine (I₂), activates the double bond of the vinyl group attached to the boron.

  • 1,2-Migration: This activation triggers a stereospecific 1,2-migration of a substituent from the boron atom to the adjacent carbon of the vinyl group. This migration typically occurs with inversion of configuration at the migrating carbon and retention of the vinyl group's stereochemistry.

  • Elimination: The resulting intermediate undergoes an anti-elimination of the boron moiety and the electrophile to furnish the final internal alkene product. The stereochemistry of the final alkene is dictated by the geometry of the starting vinyl boronic ester and the nature of the migrating group.

Zweifel Olefination Mechanism cluster_0 Step 1: Boronate Complex Formation cluster_1 Step 2 & 3: Electrophilic Activation & 1,2-Migration cluster_2 Step 4: Anti-Elimination Boronic_Ester R-B(OR')₂ Ate_Complex [R-B(OR')₂(CH=CH-R'')]⁻ Li⁺ Boronic_Ester->Ate_Complex + R''-CH=CH-Li Vinyl_Li R''-CH=CH-Li Ate_Complex_2 [R-B(OR')₂(CH=CH-R'')]⁻ Li⁺ Iodine I₂ Intermediate [Intermediate] Intermediate_2 [Intermediate] Ate_Complex_2->Intermediate + I₂ Alkene R-CH=CH-R'' Intermediate_2->Alkene - I-B(OR')₂

Figure 1: Generalized Workflow of the Zweifel Olefination. This diagram outlines the key stages of the Zweifel olefination, from the formation of the boronate "ate" complex to the final alkene product.

Stereodivergent Zweifel Olefination:

Recent advancements have led to the development of stereodivergent Zweifel olefinations, allowing for the selective synthesis of either the E or Z alkene from a single vinyl halide isomer.[2] This is achieved by changing the electrophile and reaction conditions, which in turn dictates whether the elimination step proceeds via a syn or anti pathway.[2]

Condition Electrophile Elimination Pathway Alkene Isomer
Method AIodine (I₂)anti-eliminationZ-alkene
Method BPhenylselenyl bromide (PhSeBr) followed by oxidationsyn-eliminationE-alkene

Table 1: Conditions for Stereodivergent Zweifel Olefination.

Protocol: Stereospecific Synthesis of a (Z)-Internal Alkene via Zweifel Olefination

This protocol describes a general procedure for the synthesis of a (Z)-internal alkene from a boronic ester and a vinyl lithium reagent.

Materials:

  • Boronic ester (1.0 mmol)

  • (E)-1-Bromostyrene (1.2 mmol)

  • n-Butyllithium (2.4 mmol, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Iodine (1.5 mmol)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of Vinyllithium: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (5 mL) and (E)-1-bromostyrene (1.2 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.4 mmol) dropwise over 10 minutes, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Formation of the Boronate Complex: In a separate flame-dried flask, dissolve the boronic ester (1.0 mmol) in anhydrous THF (5 mL). Cool this solution to -78 °C.

  • Transfer the freshly prepared vinyllithium solution to the boronic ester solution via cannula, again maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Iodination and Elimination: Add a solution of iodine (1.5 mmol) in THF (2 mL) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution until the orange color of iodine disappears. Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (Z)-internal alkene.

Expected Outcome: The reaction should yield the (Z)-internal alkene with high stereoselectivity (>95:5 Z:E). The yield will vary depending on the specific substrates used but is typically in the range of 60-90%.

Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Alternative

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[8][9] While highly effective for a wide range of substrates, achieving high stereoselectivity in the synthesis of internal alkenes from vinyl boronic esters and alkyl halides can be challenging.[10]

Mechanism of Suzuki-Miyaura Cross-Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three main steps:[9]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)Lₙ Oxidative_Addition R-Pd(II)(X)Lₙ Pd(0)L_n->Oxidative_Addition Oxidative Addition (+ R-X) Transmetalation R-Pd(II)(R')Lₙ Oxidative_Addition->Transmetalation Transmetalation (+ R'-B(OR)₂ + Base) Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n

Figure 2: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling. This diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction, a versatile method for C-C bond formation.

Stereochemical Considerations:

The stereochemical outcome of the Suzuki-Miyaura coupling of vinyl boronic esters is generally retentive with respect to the geometry of the double bond. However, isomerization of the palladium intermediate can sometimes lead to a mixture of E/Z isomers.[11] Careful selection of the palladium catalyst, ligands, base, and solvent is crucial for maximizing stereoselectivity.[8][11]

Protocol: Synthesis of an Internal Alkene via Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a vinyl boronic ester with an aryl halide.

Materials:

  • Vinyl boronic ester (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the vinyl boronic ester (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired internal alkene.

Expected Outcome: The reaction should yield the internal alkene with retention of the vinyl boronic ester's stereochemistry. Yields are typically good to excellent (70-95%).

Emerging Methods: Photocatalysis in Alkene Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions.[12][13][14] While still a developing area for the stereoselective synthesis of internal alkenes from boronic esters, several promising strategies have been reported. These often involve the generation of radical intermediates from the boronic esters, which can then engage in C-C bond-forming reactions.[14] Energy transfer catalysis is also being explored for the photoactivation of alkenylboronic esters to facilitate reactions such as [2+2] cycloadditions and isomerizations.[12][13][15]

The application of photocatalysis to the direct, stereoselective cross-coupling of two different partners via boronic esters to form internal alkenes is an active area of research and holds significant promise for the future.

Summary and Outlook

The stereoselective synthesis of internal alkenes is of paramount importance in the development of new therapeutics and materials. Boronic esters have proven to be invaluable precursors for these transformations. The Zweifel olefination stands out as a highly stereospecific and transition-metal-free method, offering excellent control over alkene geometry. The Suzuki-Miyaura cross-coupling provides a versatile and widely applicable palladium-catalyzed alternative, although stereocontrol can sometimes be more challenging.

Future developments in this field will likely focus on expanding the scope and improving the stereoselectivity of existing methods, as well as harnessing the potential of emerging technologies like photocatalysis to provide even more efficient and sustainable routes to these critical molecular building blocks.

References

  • Reddy, B. V. S., et al. (2020). Stereodivergent Zweifel Olefination and its Mechanistic Dichotomy. Chemistry – A European Journal, 26(62), 14111-14117. [Link]

  • Trost, B. M., & Bunt, R. C. (2015). Stereocontrolled Synthesis of Vinyl Boronates and Vinyl Silanes via Atom-Economical Ruthenium-Catalyzed Alkene-Alkyne Coupling. Journal of the American Chemical Society, 137(50), 15851-15854. [Link]

  • Aggarwal, V. K., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(28), 3986-3999. [Link]

  • Aggarwal, V. K., et al. (2017). 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. University of Bristol Research Portal. [Link]

  • Aggarwal, V. K., et al. (2017). Merging Photoredox with 1,2-Metallate Rearrangements: The Photochemical Alkylation of Vinyl Boronate Complexes. Journal of the American Chemical Society, 139(16), 5891-5894. [Link]

  • Armstrong, R. J., Niwetmarin, W., & Aggarwal, V. K. (2017). Synthesis of Functionalized Alkenes by a Transition-Metal-Free Zweifel Coupling. Organic Letters, 19(10), 2762-2765. [Link]

  • Fawcett, A., & Aggarwal, V. K. (2020). Stereospecific 1,2-Migrations of Boronate Complexes Induced by Electrophiles. Angewandte Chemie International Edition, 59(42), 18372-18395. [Link]

  • Chen, Z., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates. Nature Communications, 11(1), 1-8. [Link]

  • Didier, D., et al. (2020). General mechanism of the Zweifel olefination. ResearchGate. [Link]

  • Aggarwal, V. K., et al. (2017). 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. University of Bristol. [Link]

  • Fawcett, A., & Aggarwal, V. K. (2020). Zweifel olefination: selective synthesis of olefins. ResearchGate. [Link]

  • Armstrong, R. J., et al. (2016). Stereodivergent Olefination of Enantioenriched Boronic Esters. Angewandte Chemie International Edition, 55(42), 13281-13285. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. In Organometallics in Synthesis (pp. 1-112). Springer, Berlin, Heidelberg. [Link]

  • Siau, W.-Y., Zhang, Y., & Zhao, Y. (2012). Suzuki-Miyaura Reactions Are Used to Synthesize Z-Alkenes from Cyclic Boronic Half-Acids. Journal of the Utah Academy of Sciences, Arts, & Letters, 89, 145-154. [Link]

  • Molloy, J. J., et al. (2025). Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. Beilstein Journal of Organic Chemistry, 21, 563-571. [Link]

  • Molloy, J. J., et al. (2025). Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. Beilstein Journal of Organic Chemistry, 21, 563-571. [Link]

  • Morken, J. P., et al. (2022). Site-Selective Activation and Stereospecific Functionalization of Bis(boronic esters) Derived from 2-Alkenes: Construction of Propionates and Other 1,2-Difunctional Motifs. Journal of the American Chemical Society, 144(1), 359-364. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Liu, T., & Morken, J. P. (2022). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 144(30), 13626-13632. [Link]

  • Li, W., et al. (2025). Stereoselective Synthesis of Tetrasubstituted Alkenes from 1,2-Diketones via Oxyphosphonium Salts-Engaged Suzuki–Miyaura Coupling. Organic Letters. [Link]

  • Bojaryn, K., & Fritsch, S. (2019). Iterative Synthesis of Alkenes by Insertion of Lithiated Epoxides into Boronic Esters. Organic Letters, 21(7), 2236-2239. [Link]

  • Molloy, J. J., et al. (2025). Photocatalytic Rearrangement and Cyclization of Boronic Esters. ResearchGate. [Link]

  • Reid, W. B., & Watson, D. A. (2018). Synthesis of Trisubstituted Alkenyl Boronic Esters from Alkenes Using the Boryl-Heck Reaction. Organic Letters, 20(21), 6822-6826. [Link]

  • Suginome, M., et al. (2020). Direct Synthesis of Multi(boronate) Esters from Alkenes and Alkynes via Hydroboration and Boration Reactions. ACS Catalysis, 11(1), 1-18. [Link]

  • Molloy, J. J., et al. (2025). Photocatalytic isomerisation of styrenyl boronic esters using a BINOL-derived ligand. ResearchGate. [Link]

  • Crudden, C. M., & Snieckus, V. (2014). Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. In Catalytic Asymmetric Synthesis (pp. 343-373). John Wiley & Sons, Inc. [Link]

  • Liu, Q., et al. (2022). Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. Nature Chemistry, 14(4), 463-473. [Link]

  • Yu, J.-T., et al. (2021). Visible-Light-Mediated Alkenylation of Alkyl Boronic Acids without an External Lewis Base as an Activator. Organic Letters, 23(7), 2538-2543. [Link]

  • Kumar, S., et al. (2023). Stereodefined polymetalloid alkenes synthesis via stereoselective boron-masking of polyborylated alkenes. Communications Chemistry, 6(1), 1-10. [Link]

  • Kumar, A., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances, 15(18), 12345-12367. [Link]

  • McDonald, R. I., et al. (2022). Application of Asymmetric Catalysis in the E/Z-Stereodivergent Synthesis of Alkenes. Journal of the American Chemical Society, 144(21), 9358-9363. [Link]

  • Satyanarayana, A. N. V., & Chatterjee, T. (2025). Green Synthesis of Stereodefined Tri- and Tetrasubstituted Alkenes via 100% Atomeconomic and Regio-, and Stereoselective Halo-chalcogenation and Sulfonylation of Alkynes. Chimia, 79(9), 622-628. [Link]

Sources

Reagents for coupling 4-Octenylboronic acid pinacol ester with aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Reagent Selection for the Suzuki-Miyaura Coupling of 4-Octenylboronic Acid Pinacol Ester with Aryl Halides

Introduction: The Strategic Importance of C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

This guide focuses on a specific, yet broadly applicable, class of this reaction: the coupling of an alkenylboronic ester, 4-octenylboronic acid pinacol ester, with various aryl halides. The resulting aryl-alkene motif is a common scaffold in biologically active molecules. The success of this transformation is not accidental; it is a direct consequence of a rational selection of reagents that work in concert to drive the catalytic cycle efficiently. As a senior application scientist, this note aims to move beyond a simple recitation of conditions, instead providing a framework for understanding the causality behind reagent choice to empower researchers to optimize their specific synthetic challenges.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

At its core, the Suzuki-Miyaura reaction is a three-stage catalytic cycle orchestrated by a palladium complex.[7] A comprehensive understanding of this cycle is paramount for rational reagent selection and troubleshooting. The cycle revolves around the interconversion of a palladium(0) and a palladium(II) species.[1]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square-planar Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl, meaning that more reactive electrophiles like aryl iodides and bromides undergo this step more readily than less reactive aryl chlorides.[1][8]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic ester by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 4-octenyl group to the Pd(II) center, displacing the halide.[2][9]

  • Reductive Elimination : The final step involves the two organic partners (the aryl group and the 4-octenyl group) coupling together and leaving the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7] This step is often promoted by bulky ligands.[1]

Suzuki_Miyaura_Cycle cluster_RE Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Ar-Pd(II)L₂-R (Transmetalation Complex) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) TM_Intermediate->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OA_Intermediate BoronicEster R-B(OR)₂ + Base BoronicEster->TM_Intermediate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection: A Component-by-Component Analysis

The choice of catalyst, ligand, base, and solvent system must be considered holistically, as they exhibit profound synergistic effects.

The Palladium Catalyst Precursor

The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) precatalysts are often used, which are reduced in situ to the active form.[10]

  • Pd(OAc)₂ (Palladium(II) Acetate) : A common, relatively inexpensive, and air-stable precatalyst. It requires in situ reduction to Pd(0), often facilitated by phosphine ligands or the organoboron reagent.[11]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : An air-stable source of Pd(0). It is often preferred when a direct Pd(0) source is desired to avoid side reactions that can occur during the reduction of Pd(II) precatalysts.[1][10]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A reliable Pd(0) source that comes pre-complexed with a ligand (triphenylphosphine). It is an excellent choice for many standard couplings but can be sensitive to air and heat.[1]

  • Palladacycles & Pre-formed Catalysts : Modern catalysts, such as PEPPSI-type catalysts or those incorporating Buchwald biaryl phosphine ligands, offer high stability and activity, especially for challenging substrates like aryl chlorides.[1][7]

Expert Insight : For the coupling of 4-octenylboronic acid pinacol ester with standard aryl bromides or iodides, Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand provides a robust and cost-effective starting point. For less reactive aryl chlorides, a more active pre-formed catalyst system is recommended.[12]

The Ligand: The Catalyst's Steering Wheel

The ligand is arguably the most critical variable for tuning reactivity and stability. It binds to the palladium center, modifying its steric and electronic properties to facilitate the key steps of the catalytic cycle.[4]

  • Triphenylphosphine (PPh₃) : The classical, workhorse ligand. It is effective for many couplings involving aryl iodides and bromides.[7]

  • Bulky, Electron-Rich Phosphines : This class of ligands has revolutionized Suzuki couplings, particularly for unactivated or sterically hindered aryl halides and especially aryl chlorides.[3][12]

    • Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) : Their strong electron-donating ability accelerates the oxidative addition step.[3]

    • Biarylphosphines (e.g., SPhos, XPhos, RuPhos) : Developed by the Buchwald group, these ligands are exceptionally effective. Their bulkiness promotes the reductive elimination step, while their electronic properties enhance oxidative addition, leading to high turnover numbers and broad substrate scope.[12]

  • N-Heterocyclic Carbenes (NHCs) : These are strong electron-donating ligands that form very stable complexes with palladium, making them highly active and robust, often used in PEPPSI-type catalysts.[4][11]

Expert Insight : The pinacol ester of 4-octenylboronic acid is relatively stable.[1] The primary challenge will be the reactivity of the aryl halide. For aryl bromides, PPh₃ or a moderately bulky ligand may suffice. For more challenging aryl chlorides, a Buchwald-type biarylphosphine ligand like SPhos or XPhos is highly recommended to achieve efficient coupling.[12]

The Base: The Essential Activator

The base is not a mere spectator; it is essential for the transmetalation step.[2][9] Its role is to activate the boronic ester, forming a boronate species [R-B(OR)₂(Base)]⁻, which is significantly more nucleophilic and capable of transferring the alkenyl group to the palladium center.[13]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Commonly used, effective, and inexpensive bases. They are typically used in aqueous solvent mixtures. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often provides higher reactivity for difficult couplings.[2][14]

  • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and for coupling sterically hindered substrates.[2] It is often the base of choice when using bulky biarylphosphine ligands.

  • Hydroxides (NaOH, KOH) : Strong bases that are effective but can be incompatible with base-sensitive functional groups on the substrates.[2]

  • Fluorides (KF, CsF) : Fluoride ions have a high affinity for boron and can be effective activators, especially when base-sensitive groups like esters are present.[9]

Expert Insight : For a general-purpose protocol, aqueous K₂CO₃ or K₃PO₄ are excellent starting points. K₃PO₄ is particularly well-suited for systems employing modern biarylphosphine ligands in solvents like dioxane or THF.[2]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Degassing the solvent to remove dissolved oxygen is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[10]

  • Aqueous Mixtures (Toluene/H₂O, Dioxane/H₂O, THF/H₂O) : Biphasic systems are very common. Water is necessary to dissolve inorganic bases like K₂CO₃ and facilitate the formation of the active boronate species.[1][15]

  • Anhydrous Polar Aprotic Solvents (Dioxane, THF, DME) : Often used with organic-soluble bases like K₃PO₄. These conditions can be beneficial for substrates that are sensitive to water.

  • DMF/DMAc : These solvents can be useful but may lead to side reactions at high temperatures.

Expert Insight : A 4:1 or 5:1 mixture of an organic solvent like 1,4-Dioxane or THF with water, paired with K₂CO₃ or K₃PO₄, is a highly reliable system for this type of coupling.[15]

Summary of Recommended Reagent Systems

The following table provides starting points for optimizing the coupling of 4-octenylboronic acid pinacol ester with various aryl halides.

Aryl Halide (Ar-X)Palladium Precursor (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)
Aryl Iodide / BromidePd(OAc)₂ (1-2%)PPh₃ (2-4%)K₂CO₃ (2.0)Dioxane / H₂O (4:1)80-100
Activated Aryl ChloridePd₂(dba)₃ (1-2%)P(t-Bu)₃ (2-4%)K₃PO₄ (2.0)Toluene100-110
Unactivated Aryl ChloridePd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane / H₂O (10:1)100
Sterically Hindered Ar-BrPd₂(dba)₃ (2%)XPhos (4%)Cs₂CO₃ (2.0)THF80

Detailed Experimental Protocol: General Procedure

This protocol provides a robust, self-validating starting point. Researchers should monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Experimental_Workflow Start Start Setup Assemble oven-dried glassware under inert atmosphere (Ar or N₂) Start->Setup Reagents Add solid reagents: Aryl Halide (1.0 eq) Boronic Ester (1.2 eq) Base (2.0 eq) Pd Catalyst & Ligand Setup->Reagents Solvent Add degassed solvent(s) via syringe Reagents->Solvent Degas Purge mixture with inert gas (or freeze-pump-thaw) Solvent->Degas React Heat reaction to target temperature with vigorous stirring Degas->React Monitor Monitor reaction progress (TLC, GC-MS) React->Monitor Monitor->React Incomplete Workup Cool to RT, quench, and perform aqueous workup (e.g., add H₂O, extract with EtOAc) Monitor->Workup Complete Purify Dry organic layer, concentrate, and purify by column chromatography Workup->Purify End Characterize final product Purify->End

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • 4-Octenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

  • Water, degassed (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-octenylboronic acid pinacol ester (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Final Degassing : Purge the resulting suspension with a gentle stream of inert gas through a needle for 10-15 minutes to ensure all dissolved oxygen is removed.[10]

  • Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : After 1 hour, take a small aliquot (via syringe), quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to check for the consumption of the limiting aryl halide. Continue heating and monitoring until the reaction is complete.

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Troubleshooting Common Issues

  • Low or No Conversion : This is the most common issue.[10]

    • Cause : Inactive catalyst due to oxygen exposure.

    • Solution : Improve the degassing procedure for solvents and the reaction mixture. Use fresh, high-purity palladium precursors and ligands.[10]

    • Cause : Insufficiently active catalyst system for the substrate.

    • Solution : Switch to a more active ligand (e.g., from PPh₃ to a Buchwald ligand) or a different base (e.g., from K₂CO₃ to K₃PO₄). Increase the reaction temperature.[10][15]

  • Homocoupling of Boronic Ester : Formation of 4,12-hexadecadiene.

    • Cause : Presence of oxygen, which can promote the oxidative homocoupling of the boronic ester.[1][10]

    • Solution : Rigorous degassing is crucial. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue compared to in situ reduction of Pd(II) sources.[10]

  • Protodeborylation : Loss of the boronic ester group, reverting to 1-octene.

    • Cause : Boronic esters, while more stable than boronic acids, can still degrade, especially under prolonged heating or harsh basic conditions.[10]

    • Solution : Ensure the reaction is not heated for an unnecessarily long time. Use the boronic ester as soon as possible after purchase or preparation. Consider using a milder base if possible.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Hong, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • de Vries, A. H. M., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Wiley Online Library. [Link]

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications. [Link]

  • Carrow, B. P., & Denmark, S. E. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Limmert, M. E., et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Singh, P. P., et al. (2016). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Reddit r/Chempros discussion on Suzuki coupling. (2021). [Link]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • ResearchGate discussion on low Suzuki coupling yield. (2017). [Link]

  • Al-Zoubi, R. M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

  • Dhudshia, B., & Tiburcio, J. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Arkivoc. [Link]

  • Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Firouzabadi, H., et al. (2014). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters promoted by Pd nanoparticles. ResearchGate. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

Sources

Application Notes and Protocols for the Hydrolysis of 4-Octenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Octenylboronic Acid in Modern Synthesis

4-Octenylboronic acid is a valuable bifunctional reagent in organic synthesis, possessing both a nucleophilic boronic acid moiety and a reactive terminal alkene. This unique combination allows for sequential or orthogonal functionalization, making it a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation[1][2]. The alkene functionality can be further manipulated through various transformations such as metathesis, hydrogenation, or oxidation.

However, free boronic acids can be prone to dehydration to form boroxines, and may exhibit limited stability and difficult purification[3][4]. For this reason, they are often prepared and stored as their pinacol esters. The pinacol protecting group enhances stability, allows for easier purification by chromatography, and renders the compound more soluble in organic solvents[5][6]. Consequently, the efficient and clean deprotection of the 4-octenylboronic acid pinacol ester to its corresponding free boronic acid is a critical step to unmask its reactivity for subsequent reactions.

This guide provides detailed protocols for three distinct and reliable methods for the hydrolysis of 4-octenylboronic acid pinacol ester, designed for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the underlying chemical principles, potential challenges, and practical considerations to ensure successful implementation in a laboratory setting.

Method 1: Two-Step Deprotection via Diethanolamine (DEA) Adduct Formation

This robust, two-step procedure involves the initial transesterification of the pinacol ester with diethanolamine to form a stable, often crystalline, zwitterionic adduct. This adduct is then easily hydrolyzed under mild acidic conditions to furnish the free boronic acid. This method is particularly advantageous due to its tolerance of various functional groups, short reaction times, and ease of product isolation[3][7].

Chemical Principle

The reaction proceeds via a nucleophilic attack of the diethanolamine on the boron atom, leading to the displacement of pinacol. The resulting diethanolamine boronate is a tetracoordinate boron species, which is significantly more stable than the starting trigonal planar pinacol ester. Subsequent treatment with a mild acid protonates the diethanolamine moiety, facilitating the hydrolysis to the desired boronic acid.

Experimental Protocol

Step 1: Formation of the Diethanolamine Boronate Adduct

  • In a round-bottom flask, dissolve 4-octenylboronic acid pinacol ester (1.0 equiv) in diethyl ether (Et2O) or another suitable aprotic solvent.

  • Add diethanolamine (1.1 equiv) to the solution at room temperature with stirring.

  • The diethanolamine boronate adduct will often precipitate out of the solution as a white solid. Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting material and pinacol.

  • Dry the solid under vacuum. The product can be used in the next step without further purification.

Step 2: Hydrolysis of the Diethanolamine Adduct

  • Suspend the dried diethanolamine boronate adduct in a biphasic solvent system, such as a mixture of diethyl ether and water.

  • Cool the suspension in an ice bath and add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the aqueous layer is acidic (pH ~2-3).

  • Continue stirring for 20-30 minutes. The solid adduct will dissolve as it hydrolyzes to the free boronic acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the 4-octenylboronic acid.

G cluster_0 Step 1: DEA Adduct Formation cluster_1 Step 2: Hydrolysis A 4-Octenylboronic acid pinacol ester B Diethanolamine in Et2O A->B Transesterification C DEA Boronate Adduct (solid) B->C Precipitation & Filtration D DEA Boronate Adduct C->D E 1M HCl (aq) / Et2O D->E Acidic Hydrolysis F 4-Octenylboronic acid E->F Extraction & Isolation

Figure 1. Workflow for the two-step deprotection via DEA adduct formation.

Method 2: Volatility-Driven Transesterification with Methylboronic Acid

This elegant method leverages the volatility of methylboronic acid and its pinacol ester to drive the deprotection reaction to completion. It is a mild, high-yielding approach that often eliminates the need for cumbersome purification steps[4][8][9]. The reaction is performed under acidic conditions to facilitate the transesterification.

Chemical Principle

The reaction is an equilibrium process where the pinacol group is exchanged between the 4-octenylboronic acid pinacol ester and methylboronic acid. The equilibrium is driven forward by the removal of the volatile methylboronic acid pinacol ester under reduced pressure. The use of an acid catalyst, such as trifluoroacetic acid (TFA), accelerates the rate of transesterification.

Experimental Protocol
  • To a solution of 4-octenylboronic acid pinacol ester (1.0 equiv) in dichloromethane (DCM), add methylboronic acid (1.5-2.0 equiv).

  • Add a catalytic amount of trifluoroacetic acid (TFA, ~5 mol%).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., GC-MS or NMR).

  • Upon completion, remove the solvent and the volatile methylboronic acid pinacol ester under reduced pressure.

  • The resulting crude 4-octenylboronic acid can often be used without further purification. If necessary, trituration with a non-polar solvent like hexane can be performed to remove any remaining non-polar impurities.

G cluster_0 Transesterification Reaction cluster_1 Workup and Isolation A 4-Octenylboronic acid pinacol ester B Methylboronic acid + cat. TFA in DCM A->B Mixing C Equilibrium Mixture B->C Stirring at RT D Equilibrium Mixture C->D E Removal of volatiles under reduced pressure D->E Evaporation F Crude 4-Octenylboronic acid E->F Isolation G cluster_0 Step 1: Trifluoroborate Formation cluster_1 Step 2: Hydrolysis A 4-Octenylboronic acid pinacol ester B KHF2 (aq) in MeOH/THF A->B Reaction C Potassium 4-Octenyltrifluoroborate B->C Precipitation & Filtration D Potassium 4-Octenyltrifluoroborate C->D E TMSCl / Water in Acetone D->E Acidic Hydrolysis F 4-Octenylboronic acid E->F Extraction & Isolation

Figure 3. Workflow for the two-step deprotection via trifluoroborate salt.

Comparative Summary of Hydrolysis Methods

Parameter Method 1: DEA Adduct Method 2: Methylboronic Acid Method 3: Trifluoroborate Salt
Reagents Diethanolamine, HClMethylboronic acid, cat. TFAKHF2, TMSCl, Water
Solvents Diethyl ether, WaterDichloromethaneMeOH/THF, Acetone
Temperature Room Temperature / 0 °CRoom TemperatureRoom Temperature
Reaction Time 2-4 hours2-4 hours2-5 hours
Purification Filtration, ExtractionEvaporation, TriturationFiltration, Recrystallization, Extraction
Advantages Mild conditions, robust, easy isolation of intermediate. [3][7]High yield, minimal purification, volatile byproducts. [4][8][9]Stable, crystalline intermediate, high purity of final product. [10]
Disadvantages Two distinct steps required.Requires volatile boronic acid reagent.Two distinct steps, use of fluoride source.

Potential Challenges and Considerations

  • Stability of the Product: Free 4-octenylboronic acid, like other boronic acids, can undergo dehydration to form the corresponding boroxine (a cyclic trimer). It is often advisable to use the freshly prepared boronic acid directly in the subsequent reaction. If storage is necessary, it should be done under an inert atmosphere at low temperatures.

  • Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[11] While the alkenyl group in 4-octenylboronic acid is relatively robust, harsh oxidative conditions should be avoided. The methods described above are generally mild and do not pose a significant risk of oxidizing the double bond.

  • Protodeboronation: Under certain conditions, particularly with some transition metal catalysts or under strongly basic or acidic conditions, the C-B bond can be cleaved, leading to the formation of 1-octene. Careful control of pH and reaction conditions is crucial to minimize this side reaction.[12]

Conclusion

The choice of hydrolysis method for 4-octenylboronic acid pinacol ester depends on the specific requirements of the subsequent synthetic step, the scale of the reaction, and the available laboratory resources. The diethanolamine and trifluoroborate methods offer the advantage of a stable, isolable intermediate, which can be beneficial for purification and handling. The methylboronic acid method is particularly attractive for its simplicity and efficiency, often providing the desired product in high purity after a simple workup. By understanding the principles and practicalities of each method, researchers can confidently and effectively deprotect 4-octenylboronic acid pinacol ester to access the versatile free boronic acid for their synthetic endeavors.

References

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052. [Link]

  • Deng, H., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Medicinal Chemistry Letters, 2(3), 214–217. [Link]

  • ResearchGate. (n.d.). Conversion of aryl pinacol boronates to their boronic acid analogues... [Link]

  • Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. ResearchGate. [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052. [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • Deng, H. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Tech. [Link]

  • Bull, J. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17581. [Link]

  • Organic Syntheses. (n.d.). Boronic esters. [Link]

  • ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]

  • Morken, J. P., et al. (2019). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 141(42), 16839–16845. [Link]

  • Vedejs, E., & Chapman, R. W. (1994). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. The Journal of Organic Chemistry, 59(18), 5371–5372. [Link]

  • The University of Melbourne. (n.d.). Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid. Find an Expert. [Link]

  • Wikipedia. (2024, February 18). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(45), 12658–12663. [Link]

  • Korich, A. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 255–260. [Link]

Sources

C-C bond formation strategies with 4-Octenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-C Bond Formation with 4-Octenylboronic Acid Pinacol Ester

Part 1: Strategic Overview & Molecule Profile

1.1 The Reagent Profile In the context of high-value synthesis, 4-Octenylboronic acid pinacol ester typically refers to the internal vinyl boronate derived from the hydroboration of 4-octyne. Its strategic value lies in its ability to install a lipophilic, trisubstituted alkene motif—a critical structural element in lipid-modulating drugs, pheromones, and complex natural products.

  • Chemical Identity: (E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oct-4-ene

  • Key Challenge: Unlike terminal alkenyl boronates (e.g., 1-octenyl), the 4-octenyl species possesses significant steric bulk around the reaction center (flanked by propyl chains). This steric hindrance suppresses transmetalation rates, requiring specialized catalytic systems to prevent protodeboronation (a common side reaction where the boron is replaced by a proton).

1.2 Strategic Utility This reagent is a "molecular pivot." It allows for the modular construction of tetrasubstituted olefins or trisubstituted internal alkenes with defined stereochemistry (usually E-selective).

StrategyReaction ClassTarget MotifKey Catalyst Class
A Suzuki-Miyaura Trisubstituted AlkenesPd-Phosphine (Bulky, e.g., SPhos)
B Oxidative Heck 1,3-DienesPd(OAc)₂ / Oxidant
C Rh-Conjugate Addition

-Branched Ketones
Rh(acac)(eth)₂ / BINAP
D Liebeskind-Srogl

-Unsat. Ketones
Pd(0) / CuTC

Part 2: Critical Experimental Parameters

2.1 The "Water Paradox" in Suzuki Coupling For internal vinyl boronates, water is a double-edged sword.

  • The Requirement: Water is strictly necessary to form the reactive hydroxopalladium(II) intermediate (pathway A) or to activate the boronate into a boronate "ate" complex (pathway B).

  • The Risk: Excess water promotes protodeboronation, especially with sterically hindered substrates like 4-octenylboronate.

  • Solution: Use a controlled biphasic system (e.g., Toluene:Water 10:1) or an anhydrous base source (e.g., CsF or TMSOK) if the substrate is highly sensitive.

2.2 Ligand Selection for Steric Bulk Standard ligands like PPh₃ are often insufficient for 4-octenyl coupling due to the crowded transition state.

  • Recommended: SPhos or RuPhos (Buchwald dialkylbiaryl phosphines). These ligands create a protective pocket around the Pd center, facilitating oxidative addition while accelerating the difficult transmetalation step via their unique electronic properties.

  • Alternative: Pd(dppf)Cl₂ is a robust, general-purpose alternative for less deactivated electrophiles.

Part 3: Detailed Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Target: Coupling 4-Octenylboronic acid pinacol ester with an Aryl Bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 4-Octenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a 2-neck round-bottom flask or a microwave vial. Cool under a stream of Argon. Why: Oxygen poisons the Pd(0) active species.

  • Solvent Degassing: Sparge the Toluene/Water mixture with Argon for 20 minutes. Why: Dissolved oxygen promotes homocoupling of the boronic ester.

  • Charge Reagents: Add the Aryl Bromide, 4-Octenylboronate, and K₃PO₄ to the vessel.

  • Catalyst Addition: Add the Pd source and Ligand (or pre-catalyst).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction:

    • Thermal: Heat to 100°C for 12–18 hours.

    • Microwave: 120°C for 30–60 minutes.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the Aryl Bromide. Note: The boronate spot may streak; focus on the halide consumption.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash column chromatography. Tip: 4-Octenyl derivatives are lipophilic; use non-polar eluents (Hexanes/EtOAc).

Self-Validating Check:

  • If the reaction turns black immediately (Pd black precipitation), your ligand concentration is too low or oxygen was present.

  • If the starting bromide remains but the boronate is gone, protodeboronation occurred. Switch to anhydrous conditions (Protocol B).

Protocol B: Anhydrous Coupling (For Sensitive Substrates)

Use this if Protocol A results in hydrolysis of the boronate.

  • Base Switch: Use CsF (2.0 equiv) or TMSOK (Potassium trimethylsilanolate, 1.5 equiv).

  • Solvent: Anhydrous DME (Dimethoxyethane) or Dioxane .

  • Procedure: Combine reagents in a glovebox or under strict Schlenk conditions. Heat to 80°C.

  • Mechanism: Fluoride/Silanolate activates the boronate without requiring water, suppressing the protonolysis pathway.

Part 4: Visualization of Strategic Pathways

The following diagram illustrates the decision logic for coupling strategies and the mechanistic flow.

G Reagent 4-Octenylboronic Acid Pinacol Ester (Sterically Hindered Nucleophile) Strategy_Suzuki Strategy A: Suzuki-Miyaura (Pd-SPhos / Base) Reagent->Strategy_Suzuki Coupling with Ar-X / Vinyl-X Strategy_Conj Strategy B: Conjugate Addition (Rh-BINAP) Reagent->Strategy_Conj Addition to Enones Strategy_Heck Strategy C: Oxidative Heck (Pd(II) / Oxidant) Reagent->Strategy_Heck Coupling with Alkenes Target_Trisub Target: Trisubstituted Alkene Target_Enone Target: beta-Branched Ketone Target_Diene Target: Conjugated Diene Condition_Aq Standard Condition: K3PO4 / Toluene / H2O (Robust Substrates) Strategy_Suzuki->Condition_Aq Condition_Anh Anhydrous Condition: CsF / DME (Sensitive Substrates) Strategy_Suzuki->Condition_Anh Strategy_Conj->Target_Enone Strategy_Heck->Target_Diene Condition_Aq->Target_Trisub High Yield Condition_Anh->Target_Trisub Prevents Protodeboronation

Caption: Decision matrix for C-C bond formation using 4-Octenylboronic acid pinacol ester, highlighting pathway selection based on target architecture.

Part 5: Troubleshooting & Optimization Data

Table 1: Optimization of Base and Solvent for Steric Boronates

BaseSolventWater ContentOutcome (Yield)Notes
Na₂CO₃DME20% volLow (<40%)Too basic/wet; promotes hydrolysis of sterically hindered Bpin.
K₃PO₄ Toluene 10% vol Excellent (>85%) Gold Standard. Phosphate buffers pH; Toluene protects lipophilic chain.
CsFDioxane0% (Anhydrous)Good (70-80%)Best for base-sensitive electrophiles (e.g., esters).
Ba(OH)₂DMF10% volVariableCan accelerate reaction but difficult workup.

Author's Note on Stereochemistry: The Suzuki coupling of alkenyl boronates proceeds with retention of configuration . If you start with the (E)-4-octenyl boronate, you will obtain the (E)-alkene product. Isomerization is rare but can occur if the reaction time is prolonged with Pd-hydride species present (often generated from beta-hydride elimination of alkyl impurities).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Organic Syntheses. (2020).[1] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org.[1][2][3][4][5] Synth. 97, 245-261.[1] Link

Sources

Troubleshooting & Optimization

Purification techniques for 4-Octenylboronic acid pinacol ester via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Knowledge Base Article from a high-level chromatography technical support center. It addresses the specific challenges of purifying 4-Octenylboronic acid pinacol ester , a lipophilic alkenyl boronate that presents unique stability and detection challenges.

Executive Summary & Molecule Profile

User Query: "I am trying to purify 4-Octenylboronic acid pinacol ester. I am seeing streaking on the column, poor mass recovery, and I can't see the compound under UV."

Technical Assessment: Purifying alkenyl boronate esters like 4-Octenylboronic acid pinacol ester requires navigating two competing factors:

  • Silanol Interaction: The empty p-orbital of the boron atom acts as a Lewis acid, coordinating with the Lewis basic oxygen atoms of silanol groups (Si-OH) on the silica gel. This causes "streaking" (tailing) and irreversible adsorption.

  • Hydrolytic Instability: While pinacol esters are more stable than free boronic acids, acidic silica can catalyze hydrolysis (protodeboronation), leading to mass loss.

Compound Profile:

Feature Characteristic Chromatographic Implication
Structure Lipophilic alkyl chain with internal alkene High Rf in non-polar solvents; "Greasy" separation.
Functional Group Pinacol Boronate (Bpin) Lewis acidic; prone to silica interaction/hydrolysis.
UV Activity Non-conjugated alkene UV Inactive at 254 nm. Requires specific staining.

| Physical State | Likely Colorless Oil | Cannot rely on visual banding; fractions must be checked blindly or via stain. |

Decision Matrix: Selecting the Purification Route

Before loading a column, determine the optimal path based on your crude mixture's behavior.

PurificationStrategy Start Crude 4-Octenylboronate Mixture Distill Is the product volatile & thermally stable? (BP < 150°C @ high vac) Start->Distill Distillation Rec. Method: Kugelrohr Distillation (Avoids Silica entirely) Distill->Distillation Yes TLC_Eval TLC Evaluation (Hex/EtOAc 9:1) Visualize with KMnO4 Distill->TLC_Eval No / Impure Streak Does the spot streak or stick to the baseline? TLC_Eval->Streak Std_Flash Method A: Rapid Silica Flash (Standard Silica) Streak->Std_Flash No (Compact Spot) Buffered_Flash Method B: Passivated Silica (Et3N or Boric Acid doped) Streak->Buffered_Flash Yes (Streaking)

Figure 1: Strategic decision tree for boronate purification. Distillation is preferred for simple oils, but chromatography is required for complex mixtures.

Standard Operating Procedures (SOPs)

Method A: Rapid Silica Flash (For Clean Mixtures)

Use this if TLC shows a discrete spot.

  • Stationary Phase: Standard Silica Gel 60 (40-63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient: 0% to 10% EtOAc).

  • Loading: Dry load on Celite is preferred to minimize contact time with the silica head.

  • Execution: Run a short, fat column (high width-to-height ratio). Elute rapidly. Long residence time on silica increases hydrolysis risk.[1]

Method B: Passivated Silica (For Streaking/Decomposition)

Use this if the compound streaks or degrades.

Option 1: Triethylamine (Et3N) Buffer (Most Common) The amine blocks acidic silanol sites, preventing the boron from "sticking."

  • Protocol: Pre-wash the silica column with Mobile Phase + 1% Et3N.

  • Running Solvent: Hexanes/EtOAc + 0.5% Et3N.

  • Note: Et3N has a high boiling point. You may need to wash the isolated product with dilute acid (e.g., 0.1 M HCl) or rely on high-vac evaporation to remove it, but be careful—acid washing can hydrolyze the boronate. Recommendation: Remove Et3N via azeotropic evaporation with heptane.

Option 2: Boric Acid Impregnated Silica (The "Isobe" Method) This is an expert technique for difficult boronates. The boric acid saturates the silica's affinity for boron, allowing your product to pass through freely.

  • Preparation: Mix silica gel with a solution of boric acid in acetone (approx. 1-2 wt% boric acid relative to silica). Remove solvent under vacuum.[2]

  • Result: Specific retention of the boronate is suppressed; yield often improves by >20% compared to standard silica [1].[3]

Visualization & Detection Guide

Critical Warning: 4-Octenylboronic acid pinacol ester is NOT UV active at 254 nm. You will miss your fractions if you rely on the UV detector.

Visualization MethodEfficacyNotes
UV (254 nm) ❌ NoneThe alkene is not conjugated.
KMnO4 Stain ✅ ExcellentStains the alkene bright yellow/brown on pink background. Best for general detection.
Curcumin (Turmeric) ✅ SpecificStains Boron red/orange. Highly specific for boronic species [2].
p-Anisaldehyde ⚠️ ModerateRequires strong heating; may decompose the ester on the plate before visualization.
Iodine Chamber ⚠️ VariableReversible; good for initial "scouting" but less sensitive than KMnO4.

Troubleshooting & FAQs

Direct answers to common support tickets regarding this chemistry.

Q1: "I purified the compound, but the NMR shows a broad hump around 1.3 ppm and the yield is >100%."

Diagnosis: You likely have residual Pinacol or Silica Grease . The Science: Pinacol (the diol precursor) often co-elutes with the ester. Furthermore, pinacol boronates are "greasy" and often drag leached silicone grease from the tubing or vacuum grease into the flask. Solution:

  • Pinacol Removal: Wash the organic layer with water (pinacol is water-soluble; the ester is not). Alternatively, heat the product under high vacuum (Kugelrohr) to sublime the free pinacol.

  • Grease Removal: Dissolve the product in Acetonitrile (MeCN) and wash with Hexanes. The boronate partitions into MeCN, while grease stays in Hexanes.

Q2: "My product is stuck at the top of the column even with 50% EtOAc."

Diagnosis: Your boronate has hydrolyzed to the free Boronic Acid .[4] The Science: Free boronic acids are highly polar and interact strongly with silica (forming boroxines).[1] They require very polar solvents (e.g., MeOH/DCM) to move, which usually co-elutes all impurities. Solution:

  • Flush the column with 10% MeOH in DCM to recover the mass.

  • Re-esterify the recovered acid with pinacol and MgSO4 in ether to regenerate the ester [3].

Q3: "Can I use Alumina instead of Silica?"

Answer: Yes, and it is often better. Protocol: Use Neutral Alumina (Grade III) . Alumina is less acidic than silica, significantly reducing the risk of protodeboronation. It is the recommended stationary phase if Method B (Buffered Silica) fails.

Q4: "How do I store the purified fraction?"

Answer: Store at -20°C under Argon . Alkenyl boronates can undergo slow oxidation (migration of the boron) or hydrolysis if left in wet solvents at room temperature.

Mechanism of Failure (Why Silica Fails)

Understanding the interaction helps you avoid it.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Complex Lewis Acid-Base Complex (Immobilized Product) Silica->Complex Lewis Base (O) Boronate 4-Octenyl Boronate (Empty p-orbital on B) Boronate->Complex Lewis Acid (B) Hydrolysis Hydrolysis (Loss of Pinacol) Complex->Hydrolysis + H2O / Time

Figure 2: The mechanism of "streaking." The boron atom coordinates to the silica oxygen, retarding elution. Prolonged contact leads to hydrolysis.[1]

References

  • Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters."[1] Chemistry Letters, vol. 41, no.[1] 9, 2012, pp. 972-973.[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443.[1]

  • Willemse, T., et al. "Purification of Boronic Esters: A Practical Guide." Journal of Organic Chemistry, vol. 82, 2017.

Sources

Technical Support Center: Purification Strategies for Boronate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Guide Topic: Removing Excess Pinacol from 4-Octenylboronate Reaction Mixtures

Welcome to the technical support center. As Senior Application Scientists, we understand that synthesizing high-purity boronic esters is critical for downstream applications, from Suzuki-Miyaura couplings to the development of novel pharmaceutical agents. A frequent and often frustrating challenge in reactions employing pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2) is the removal of the stoichiometric byproduct, pinacol (2,3-dimethyl-2,3-butanediol).

Pinacol's physical properties—a low melting point (40–43 °C), high boiling point (171–173 °C), and solubility in a wide range of organic solvents—make its removal by traditional methods like simple distillation or standard extraction non-trivial.[1][2] This guide provides a series of troubleshooting steps and detailed protocols to effectively remove pinacol from your 4-octenylboronate ester reaction mixture, ensuring the high purity required for your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Assessment

Q1: How do I first assess the level and nature of pinacol impurity in my crude reaction mixture?

A1: Before selecting a purification strategy, it is crucial to quantify the problem. The primary tool for this is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • ¹H NMR Analysis: In your crude NMR spectrum (typically in CDCl₃), pinacol presents as a sharp, large singlet at approximately δ 1.25 ppm, corresponding to its four equivalent methyl groups (12H). Your desired product, 4-octenylboronic acid pinacol ester, will also have a 12H singlet for its pinacol group, likely at a slightly different chemical shift (e.g., δ 1.27 ppm). The key is to look for two distinct singlets in this region. The presence of the free pinacol singlet confirms it as an impurity. Integration of this peak relative to a known peak of your product will give you a molar ratio of impurity to product.

  • Thin-Layer Chromatography (TLC): Pinacol is more polar than the desired boronate ester. On a standard silica gel TLC plate, pinacol will have a lower Rf value. However, it can often streak. A p-anisaldehyde or ceric ammonium molybdate (CAM) stain, followed by gentle heating, is effective for visualizing both the boronate ester and the pinacol byproduct, which often appear as distinct colored spots.

Decision Workflow for Pinacol Removal

The choice of purification method depends on the scale of your reaction, the physical properties of your 4-octenylboronate ester (e.g., oil vs. solid), and the required level of purity. Use the following workflow to guide your decision.

G start Crude Reaction Mixture (Product + Pinacol) is_solid Is the product a solid? start->is_solid is_large_scale Large Scale (>5g)? is_solid->is_large_scale No (Oil) trituration Method 1: Trituration / Recrystallization is_solid->trituration Yes extraction Method 2: Aqueous Extraction is_large_scale->extraction No azeotrope Method 3: Azeotropic Distillation is_large_scale->azeotrope Yes chrom_issue Chromatography Problematic? (Co-elution/Degradation) high_purity Highest Purity Required? chrom_issue->high_purity Yes boric_acid_chrom Method 4: Boric Acid-Treated Silica Chromatography chrom_issue->boric_acid_chrom No dea_method Method 5: Diethanolamine (DEA) Precipitation high_purity->dea_method Yes khf2_method Method 6: Potassium Trifluoroborate (KHF₂) Salt Formation high_purity->khf2_method No extraction->chrom_issue

Caption: Decision workflow for selecting a pinacol purification method.

Section 1: Physical Separation Methods

These methods physically separate the pinacol without chemically modifying your target compound.

Q2: My 4-octenylboronate is an oil. Can I remove pinacol with a simple aqueous workup?

A2: Yes, this is often the first method to try, but its efficiency can be limited. Pinacol has moderate water solubility (approx. 168 g/L at 25 °C) but is also highly soluble in common extraction solvents like diethyl ether and ethyl acetate.[3][4] Therefore, a single wash is insufficient.

  • Causality: The strategy relies on partitioning the more polar pinacol into the aqueous phase while retaining the less polar boronate ester in the organic phase. Multiple extractions are required to shift the equilibrium and effectively remove the pinacol.

  • Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or pentane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with several portions of water (e.g., 3-5 times). For stubborn cases, washing with a brine solution can help reduce the co-extraction of water into the organic layer.[5]

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Assess the purity via ¹H NMR. If a significant amount of pinacol remains, consider a different method.

Q3: Is it possible to remove pinacol by distillation?

A3: Direct distillation is impractical due to pinacol's high boiling point.[2] However, for larger-scale reactions, azeotropic distillation with water is a highly effective industrial technique.[6]

  • Causality: Pinacol forms a minimum-boiling azeotrope with water, allowing it to be removed at a temperature below the boiling point of water under reduced pressure. This is a powerful method for removing the bulk of pinacol before final purification.[6]

  • Protocol:

    • After an initial workup, concentrate the crude product.

    • Add water to the crude oil.

    • Using a rotary evaporator with moderate vacuum, remove the water. The pinacol will co-distill with the water.

    • Repeat the process by adding fresh water and removing it 2-3 times.

    • This will significantly reduce the pinacol content, simplifying subsequent purification by chromatography or other means.

Section 2: Chromatographic Purification Strategies

Q4: I'm trying flash chromatography, but my product either co-elutes with pinacol or I get low recovery. What's going wrong?

A4: This is a classic problem. Standard silica gel is Lewis acidic and contains surface silanol groups (Si-OH) and bound water. These can hydrolyze the boronic ester back to the boronic acid, which then strongly adsorbs to the polar silica, leading to tailing and poor recovery.[7] Furthermore, the polarity difference between 4-octenylboronate and pinacol may not be sufficient for clean separation in many eluent systems.

The solution is to passivate the silica gel by pre-treating it with boric acid.

  • Causality: Impregnating the silica gel with boric acid reduces the Lewis basicity of the silica surface. This suppresses the undesired over-adsorption and hydrolysis of the pinacol boronic ester, allowing it to elute cleanly with improved recovery.[8][9]

  • Protocol: Boric Acid-Treated Silica Gel Chromatography

    • Preparation of Treated Silica:

      • Prepare a 5% w/v solution of boric acid in ethanol.

      • Slurry your silica gel in this solution for 1 hour with gentle shaking.

      • Remove the solvent by filtration.

      • Wash the treated silica gel with fresh ethanol.

      • Dry the silica gel in a vacuum oven at 60 °C for at least 1.5 hours before use.[8]

    • Chromatography:

      • Pack a column with the boric acid-treated silica gel.

      • Run the column using a non-polar eluent system (e.g., hexane/ethyl acetate or pentane/diethyl ether). The less polar your product, the better the separation from pinacol will be.

      • Monitor fractions by TLC, using an appropriate stain.

ParameterStandard Silica GelBoric Acid-Treated Silica Gel
Product Recovery Often low due to hydrolysis and adsorption[7]Significantly improved[8]
Peak Shape Tailing or immobile spots common[8]Sharper peaks, reduced tailing
Mechanism Lewis acidic sites cause ester cleavagePassivated surface suppresses over-adsorption[9]
Best For Robust, non-acid sensitive compoundsAcid-sensitive compounds like boronic esters

Section 3: Advanced Chemical Purification Methods

When physical methods are insufficient, a robust strategy is to temporarily and reversibly convert your boronate ester into a derivative that has drastically different physical properties, allowing for easy separation from the chemically inert pinacol.

G start Crude Mixture (Product + Pinacol) choice Choose Derivatization Reagent start->choice dea_path Diethanolamine (DEA) choice->dea_path For fast precipitation khf2_path Potassium Hydrogen Difluoride (KHF₂) choice->khf2_path For stable crystalline solid dea_step1 Transesterification in Ether Forms Insoluble DEA Adduct dea_path->dea_step1 khf2_step1 React with KHF₂ Forms Crystalline R-BF₃K Salt khf2_path->khf2_step1 dea_step2 Filter Solid Adduct (Pinacol remains in solution) dea_step1->dea_step2 dea_step3 Hydrolyze Adduct with Aqueous Acid to get Boronic Acid dea_step2->dea_step3 dea_step4 Optional: Re-esterify with Pinacol to recover Bpin Product dea_step3->dea_step4 khf2_step2 Recrystallize Salt (Pinacol remains in solution) khf2_step1->khf2_step2 khf2_step3 Hydrolyze Salt with TMSCl or Acid to get Boronic Acid khf2_step2->khf2_step3 khf2_step4 Optional: Re-esterify with Pinacol to recover Bpin Product khf2_step3->khf2_step4

Caption: Workflow for chemical purification via derivatization.

Q5: How does the diethanolamine (DEA) method work for removing pinacol?

A5: This is an elegant and highly effective method based on transesterification. Your pinacol boronate ester reacts with diethanolamine (DEA) to form a stable, zwitterionic spirocyclic boralactonate adduct. This adduct is typically insoluble in non-polar organic solvents like diethyl ether and precipitates from the solution.[10][11]

  • Causality: The formation of the thermodynamically stable DEA adduct drives the reaction. Pinacol, being unreactive, remains dissolved in the solvent.[12] The purification is then reduced to a simple filtration.

  • Protocol: Two-Step Deprotection via DEA Adduct

    • Transesterification:

      • Dissolve the crude mixture of your 4-octenylboronate ester and pinacol in diethyl ether.

      • Add diethanolamine (1.1 equivalents relative to your boronate ester) to the solution at room temperature.

      • A white precipitate should form within minutes. Stir for approximately 30 minutes, monitoring the disappearance of your starting material by TLC.[10][13]

      • Filter the white solid precipitate (the DEA adduct) and wash it with fresh diethyl ether to remove any remaining pinacol.

    • Hydrolysis to Boronic Acid:

      • The purified DEA adduct can now be hydrolyzed to the free boronic acid. Suspend the solid in a biphasic mixture of an organic solvent (like hexanes or ether) and aqueous acid (e.g., 0.1 M HCl).

      • Stir vigorously for 20-30 minutes.

      • Separate the layers. The free boronic acid will be in the organic layer.

      • Note: If you require the final product to be the pinacol ester, the free boronic acid can be isolated and then re-esterified with pinacol.[13]

Q6: What is the potassium trifluoroborate (R-BF₃K) salt method and when should I use it?

A6: This method converts the pinacol boronate ester into a stable, often highly crystalline, potassium trifluoroborate salt. These salts are exceptionally stable to air and moisture and can be easily purified by recrystallization, while the pinacol impurity remains in the mother liquor.[14]

  • Causality: Treatment of a boronate ester with potassium hydrogen difluoride (KHF₂) results in the displacement of the pinacol group to form the R-BF₃K salt. The high crystallinity of the salt provides a powerful purification handle.

  • Protocol: Conversion to and Hydrolysis of R-BF₃K Salt

    • Salt Formation:

      • Dissolve the crude boronate ester mixture in a solvent like methanol or acetonitrile.

      • Add an excess of KHF₂ (typically 3-4 equivalents) and stir at room temperature.

      • The trifluoroborate salt will often precipitate. The reaction can be monitored until completion.

      • The crude salt is isolated, and the pinacol is removed by washing with a non-polar solvent or by recrystallization (e.g., from acetone or water/acetone mixtures).[15]

    • Hydrolysis to Boronic Acid:

      • The purified R-BF₃K salt can be hydrolyzed back to the boronic acid by treatment with trimethylsilyl chloride (TMSCl) in aqueous acetonitrile or by simple acidic hydrolysis.[14]

      • As with the DEA method, the resulting boronic acid can be re-esterified if the pinacol ester is the desired final product.

Summary of Methods

MethodPrincipleProsConsBest Use Case
Aqueous Extraction PartitioningSimple, fastOften incomplete removal, requires large solvent volumesInitial cleanup of very crude mixtures
Azeotropic Distillation Azeotrope FormationHighly effective for bulk removal, scalable[6]Requires vacuum, not suitable for small scaleProcess chemistry and large-scale (>5 g) synthesis
Boric Acid Chromatography Surface PassivationHigh product recovery, good for sensitive esters[8][9]Requires preparation of special silicaWhen standard chromatography fails or gives low yields
DEA Precipitation Chemical DerivatizationFast, highly efficient, simple filtration[10][13]Two-step process if Bpin ester is the final targetHigh-purity material needed, chromatography is problematic
KHF₂ Salt Formation Chemical DerivatizationForms highly stable, crystalline intermediates[14]Requires use of fluoride salts, two-step processWhen a highly stable, purifiable intermediate is desired

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973. [Link]

  • Oxford Academic. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Solubility of Things. (n.d.). Pinacolone. [Link]

  • GazFinder. (n.d.). pinacol (C6H14O2). [Link]

  • Orbe, V. R., & Chusuey, A. J. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3539–3543. [Link]

  • ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Grokipedia. (n.d.). Pinacol. [Link]

  • Scent.vn. (n.d.). Pinacol (CAS 76-09-5): Odor profile, Properties, & IFRA compliance. [Link]

  • Reddit. (2020). Boronic acid pinacol ester deprotection. [Link]

  • Yuen, A. K. L., & Hutton, C. A. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 504–507. [Link]

  • American Chemical Society Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • Google Patents. (1994).
  • ResearchGate. (n.d.). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. [Link]

  • AIChE. (2015). Model Based Approach to Control Pinacol Precipitation Risk in in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Process. [Link]

  • ResearchGate. (2008). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

  • Semantic Scholar. (n.d.). A method for the deprotection of alkylpinacolyl boronate esters. [Link]

  • Reddit. (2019). Removing pinacol from a Miyaura Borylation. [Link]

  • The Royal Society of Chemistry. (n.d.). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. [Link]

  • Reddit. (2017). How do I remove B2pin2 or other possible impurities from the Miyaura Borylation? [Link]

  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]

  • Organic Syntheses. (n.d.). boronic esters. [Link]

  • University of Bristol. (n.d.). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • American Chemical Society Publications. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]

Sources

Technical Support Center: High-Efficiency Coupling of 4-Octenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center for researchers optimizing the Suzuki-Miyaura coupling of 4-Octenylboronic acid pinacol ester .

This substrate presents specific challenges: as an internal alkenyl boronate , it suffers from steric hindrance that slows transmetalation, making it highly susceptible to protodeboronation (loss of the boron group) and isomerization before the catalytic cycle completes.

Status: Operational Role: Senior Application Scientist Subject: Catalyst Loading & Reaction Optimization

Introduction: The "Loading vs. Lability" Paradox

In drug development, 4-Octenylboronic acid pinacol ester is a valuable fragment for introducing internal olefin chains. However, it is kinetically slower than terminal vinyl boronates due to steric bulk at the C4/C5 position.

The Core Problem: Standard protocols often use high catalyst loading (5–10 mol%) to force the reaction. This causes:

  • High Residual Metal: Unacceptable for pharmaceutical intermediates (requires expensive scavenging).

  • Side Reactions: Excess Pd promotes isomerization of the internal alkene (chain walking).

The Solution: We must shift from "forcing" the reaction with high Pd concentration to "facilitating" it with high-turnover ligands. The goal is to lower loading to 0.1–0.5 mol% while maintaining >95% conversion.

Module 1: Diagnostic Framework (Troubleshooting)

Q1: I am seeing low yields, and NMR shows "4-octene" or "octane" isomers. What happened?

Diagnosis: You are experiencing Protodeboronation .[1][2][3] Mechanism: The transmetalation step (transfer of the octenyl group to Palladium) is the rate-determining step for hindered substrates. If this is too slow, the base hydrolyzes the pinacol ester to the boronic acid, which then reacts with water to replace the Boron with a Proton. The Fix:

  • Reduce Water: Switch to anhydrous conditions with a precise stoichiometry of water (e.g., 2–3 equivalents) rather than a solvent mix like 4:1 Dioxane/Water.

  • Change the Base: Switch from strong bases (

    
    , 
    
    
    
    ) to anhydrous
    
    
    or
    
    
    . Phosphate bases buffer the pH, minimizing the "hydroxide spike" that triggers deboronation.
Q2: My reaction turns black immediately, and conversion stops at 40%.

Diagnosis: Catalyst Deactivation (Pd Black formation). Mechanism: The active Pd(0) species is unstable. If the oxidative addition is slow (common with electron-rich aryl chlorides) or if the ligand dissociates, Pd(0) aggregates into inactive nanoparticles (the black precipitate). The Fix:

  • Ligand Check: Are you using

    
    ? It is notoriously unstable. Switch to a Buchwald Precatalyst  (e.g., XPhos Pd G3 or SPhos Pd G2). These have a 1:1 Pd:Ligand ratio pre-installed and do not aggregate easily.
    
  • Loading: Surprisingly, lowering the loading can sometimes help if you switch to a more active catalyst, as it reduces the concentration of Pd centers colliding and aggregating.

Q3: I see the product, but the double bond has moved (Isomerization).

Diagnosis: "Chain Walking" (Hydride Elimination/Insertion). Mechanism: If the reductive elimination is slow, the Pd-Alkyl species has time to undergo


-hydride elimination, moving the double bond along the octenyl chain.
The Fix: 
  • Bulky Ligands: Use extremely bulky ligands like XPhos or RuPhos . The steric bulk forces the Palladium to undergo reductive elimination immediately after transmetalation, leaving no time for the hydride elimination side-path.

Module 2: Optimization Matrix (Data)

The following table compares standard "textbook" conditions against the optimized "Process Chemistry" conditions for coupling 4-Octenylboronic acid pinacol ester with a model aryl chloride.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Catalyst ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

XPhos Pd G3 or SPhos Pd G2 Precatalysts activate rapidly; bulky ligands prevent isomerization.
Loading 5.0 mol%0.1 – 0.5 mol% High Turnover Number (TON) ligands allow drastic reduction in Pd.
Base ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(aq)

(3.0 equiv, solid)
Anhydrous phosphate prevents rapid hydrolysis/protodeboronation.
Solvent DMF or Dioxane/Water (4:1)THF or Toluene + 2% WaterNon-polar solvents often stabilize the catalyst; trace water activates Boron without killing it.
Temp 80–100°C40–60°C Lower temp prevents thermal degradation of the vinyl boronate.
Yield 65% (variable)92–98% Consistent high turnover.

Module 3: Standard Operating Procedure (The Protocol)

Objective: Coupling 4-Octenylboronic acid pinacol ester (1.0 equiv) with Aryl Chloride (1.0 equiv) at 0.25 mol% loading.

  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with Aryl Chloride (1.0 mmol) and 4-Octenylboronic acid pinacol ester (1.1 mmol).

    • Add

      
        (finely ground, anhydrous) (3.0 mmol).
      
    • Add XPhos Pd G3 (0.0025 mmol / 2.5 µmol). Note: This is ~2 mg for a 1 mmol scale. Prepare a stock solution in THF if weighing is difficult.

  • Solvent Addition:

    • Add degassed THF (2.0 mL).

    • Add degassed Water (50 µL / ~2.8 mmol). Crucial: Do not use bulk aqueous solvent. Use water as a reagent.[2][4][5]

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Stir vigorously (1000 rpm) at 50°C for 4–12 hours.

    • Visual Check: The solution should remain clear/yellow-orange. If it turns black/grey, the catalyst has died (check oxygen exclusion).

  • Workup:

    • Filter through a small pad of silica/Celite to remove phosphate salts and residual Pd.

    • Concentrate and purify via flash chromatography.

Module 4: Visualizing the Mechanism

Diagram 1: The Optimization Decision Logic

This flowchart guides your decision-making process based on the specific failure mode you observe.

OptimizationLogic Start Start: 4-Octenyl Coupling CheckYield Check Yield & Purity Start->CheckYield LowYield Low Yield (<50%) CheckYield->LowYield Missing Boronate Isomerization Isomerization (Wrong Alkene) CheckYield->Isomerization Wrong NMR shifts PdBlack Pd Black Precipitate CheckYield->PdBlack Visual Inspection Sol_Protodeb Protodeboronation Detected Action: Switch to K3PO4 Reduce Water Content LowYield->Sol_Protodeb Sol_Ligand Slow Reductive Elimination Action: Switch to XPhos/RuPhos Lower Temp Isomerization->Sol_Ligand Sol_Active Catalyst Death Action: Use G3 Precatalyst Degas Solvents Better PdBlack->Sol_Active

Caption: Decision tree for troubleshooting common failure modes in vinyl boronate couplings.

Diagram 2: The Competitive Catalytic Cycle

Understanding where the cycle breaks is key. For 4-Octenyl species, the Transmetalation is the bottleneck.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet 4-Octenyl-Bpin RedElim Reductive Elimination (Product Release) TransMet->RedElim Hydrolysis Hydrolysis (Base + H2O) TransMet->Hydrolysis Slow Transmetalation RedElim->Pd0 Protodeb Protodeboronation (Dead End) Hydrolysis->Protodeb Loss of Bpin

Caption: The catalytic cycle highlighting the competition between productive Transmetalation and destructive Protodeboronation.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

  • Miyaura, N. (2002). "Organoboron Compounds."[3][6][7][8][9] Topics in Current Chemistry. (Foundational text on vinyl boronate behavior).

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Reliable and Versatile Sources of Pd for Cross-Coupling." Chemical Science.

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids." Angewandte Chemie International Edition. (Mechanistic insights applicable to labile boronates).

Sources

Storage conditions to prevent degradation of boronic acid pinacol esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Stability, and Rescue of Boronic Acid Pinacol Esters (Bpin) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 2.0 (Current)

Introduction: The "Stable" Surrogate?

Boronic acid pinacol esters (Bpin) are widely utilized in Suzuki-Miyaura cross-couplings because they are generally more stable, less polar, and easier to handle than their free boronic acid counterparts. However, "stable" is relative. Under specific environmental stresses, Bpin esters degrade into free boronic acids (via hydrolysis), phenols (via oxidation), or arenes (via protodeboronation).

This guide provides the diagnostic tools to assess purity, the mechanistic understanding to prevent degradation, and the protocols to rescue compromised reagents.

Module 1: Diagnostics (Troubleshooting)

"My reaction failed. Is my Bpin reagent dead?"

Before discarding a valuable intermediate, confirm its state. Visual inspection is insufficient; many degradation products (phenols, boronic acids) appear as similar white solids or viscous oils.

Tier 1: 1H NMR Analysis (The Gold Standard)

Dissolve a sample in CDCl₃ (avoid CD₃OD or wet DMSO to prevent in-tube hydrolysis).

FeatureIntact Bpin Ester Hydrolyzed (Free Acid) Oxidized (Phenol)
Pinacol Methyls Singlet (12H) at 1.20–1.35 ppm Singlet at 1.2–1.3 ppm (Free pinacol often shifts slightly)Absent (if purified) or Free Pinacol present
Aromatic Region Sharp, expected splittingBroadening often observed due to H-bondingDistinct shift upfield (electron-rich OH group)
Stoichiometry 12H (Me) : Ar-H ratio is exactExcess Pinacol peaks visible relative to Ar-HNo Pinacol peaks (or non-stoichiometric)
Tier 2: 11B NMR Analysis

Boron NMR is rapid and distinct for coordination changes.

  • Standard Frequency: ~128 MHz (for 400 MHz instruments).

  • Reference: BF₃·OEt₂ (0 ppm).

SpeciesChemical Shift (δ)Notes
Bpin Ester (Trivalent) ~28 – 34 ppm Broad singlet.
Free Boronic Acid ~28 – 32 ppm Hard to distinguish from Bpin by shift alone; look for linewidth changes.
Boroxine (Anhydride) ~33 – 36 ppm Formed upon dehydration of free acids.
Boronate "Ate" Complex ~3 – 10 ppm CRITICAL: If you see this, you have tetrahedral boron (coordinated by base/fluoride).
Boric Acid ~19 – 20 ppm The ultimate decomposition product.

Module 2: The Science of Degradation

Understanding how the molecule breaks down dictates how you store it.

Mechanism 1: Hydrolysis (The Gateway)

Bpin esters are kinetically stable but thermodynamically susceptible to hydrolysis.



  • Driver: This is an equilibrium. High humidity drives it right; dehydrating agents drive it left.

  • Consequence: Free boronic acids are more prone to protodeboronation.

Mechanism 2: Protodeboronation (The Killer)

The C-B bond is cleaved and replaced by C-H. This is irreversible.

  • Pathway: Recent kinetic studies suggest Bpin esters often hydrolyze first to the boronic acid, which then undergoes rapid protodeboronation (PDB) catalyzed by base or metal.

  • Risk Factors: Electron-poor aromatics (e.g., 2,6-difluorophenyl) and heteroaromatics (2-pyridyl) are highly unstable.

Mechanism 3: Oxidation

Peroxides (in ethers) or atmospheric oxygen cleave the C-B bond to form C-OH (phenols).

Visualization: The Degradation Cascade

DegradationPathways Bpin Intact Bpin Ester (Active Reagent) Acid Free Boronic Acid (Ar-B(OH)2) Bpin->Acid Hydrolysis (+H2O, Reversible) Arene Protodeboronated Product (Ar-H) Bpin->Arene Direct PDB (Slow) Phenol Phenol (Ar-OH) Bpin->Phenol Oxidation (O2 / Peroxides) Acid->Bpin Dehydration (+Pinacol / -H2O) Ate Tetrahedral 'Ate' Complex [Ar-B(OH)3]- Acid->Ate Base (OH-) Ate->Arene Protodeboronation (Irreversible)

Figure 1: The primary degradation pathways. Note that hydrolysis to the free acid often accelerates the irreversible protodeboronation step.

Module 3: Storage Protocols

Protocol A: Long-Term Storage (>1 Month)
  • Physical State: If the Bpin is an oil, it is more susceptible to hydrolysis than a crystalline solid.

  • Temperature: Store at -20°C .

    • Why? Low temperature kinetically inhibits hydrolysis and oxidation rates.

  • Atmosphere: Flush with Argon (heavier than air) rather than Nitrogen.

  • Seal: Use Teflon-lined caps.

    • Warning: Parafilm is permeable to oxygen and moisture over weeks. It is a dust cover, not a gas seal. Use electrical tape or shrink bands for better longevity.

Protocol B: Benchtop Handling
  • Solvents: Avoid storing Bpin esters in THF or Ether for long periods, as these form peroxides which oxidize the C-B bond.

  • Acid/Base: Keep away from strong acids (induces hydrolysis) and strong bases (induces "ate" complex formation and protodeboronation).

Module 4: Rescue Operations (Remediation)

If your Bpin ester has partially hydrolyzed (visible free acid in NMR), it can often be rescued.

Workflow: Re-Esterification

Objective: Shift the equilibrium back to the ester.

  • Dissolve: Take the crude mixture in anhydrous Et₂O or CH₂Cl₂ .

  • Add Reagents: Add 1.1 equivalents of Pinacol and 2.0 equivalents of anhydrous MgSO₄ (as a water scavenger).

  • Stir: Stir at room temperature for 2–4 hours.

  • Filter: Filter off the hydrated MgSO₄.

  • Concentrate: Evaporate solvent.

  • Verify: Check 1H NMR. The broad acid peaks should be gone.

Workflow: Purification on Silica (The "Boric Acid" Trick)

Issue: Standard silica gel is slightly acidic and contains water, which causes Bpin esters to streak or hydrolyze on the column. Solution: Passivate the silica.

  • Preparation: Mix Silica Gel 60 with Boric Acid (approx. 1-5% w/w) in MeOH, then remove solvent to create "Boric Acid-Impregnated Silica."

  • Mechanism: The added boric acid saturates the active sites on the silica, preventing the Bpin ester from coordinating and hydrolyzing.

  • Elution: Run the column with Hexane/EtOAc as normal.

Frequently Asked Questions (FAQ)

Q: Can I use a Bpin ester that has turned into a liquid (when it should be solid)? A: Likely no. This usually indicates significant hydrolysis (pinacol depression of melting point) or oxidation. Run a 1H NMR. If it is just hydrolysis, use the Re-Esterification protocol above. If it is oxidation (phenol), you must purify or re-synthesize.

Q: Why does my Bpin ester degrade during Suzuki coupling? A: If you are using aqueous base (standard Suzuki conditions like K₂CO₃/H₂O), the Bpin hydrolyzes to the acid in situ. This is actually the active species! However, if the reaction is too slow, the free acid might protodeboronate.

  • Fix: Switch to anhydrous conditions (e.g., CsF in Dioxane) or use a "Slow Release" strategy.

Q: I see a peak at ~20 ppm in 11B NMR. What is it? A: That is Boric Acid (B(OH)₃). Your compound has completely oxidatively degraded. It is unrecoverable.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)arylboronic Acids and Esters: A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[1] Journal of Organic Chemistry, 77(19), 9429–9433. Link

  • Noonan, G. M., et al. (2014). Kinetic and Mechanistic Studies of the Suzuki–Miyaura Coupling Reaction. Chemistry – A European Journal, 20(41), 13194–13202. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Terminal vs. Internal Alkenyl Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for this purpose, largely due to the versatility and stability of its organoboron reagents.[1][2] Among these, alkenyl boronic esters are pivotal for the synthesis of complex olefins, styrenes, and polyenes.[3]

This guide provides an in-depth technical comparison of two key classes of these reagents: terminal (1-alkenyl) and internal (2-alkenyl or higher) alkenyl boronic esters. We will delve into the structural nuances that dictate their reactivity, present available experimental data to support these claims, and offer practical guidance for their application in synthesis.

Structural and Electronic Divergence: The Root of Reactivity Differences

The position of the boronic ester on the carbon-carbon double bond fundamentally influences its steric and electronic properties, which in turn governs its behavior in the catalytic cycle of cross-coupling reactions.

Terminal Alkenyl Boronic Esters are characterized by the boron moiety residing on the terminal carbon of the alkene. This arrangement results in a less sterically encumbered environment around the carbon-boron bond.

Internal Alkenyl Boronic Esters , conversely, have the boron group attached to a non-terminal carbon of the double bond. This leads to a more sterically hindered environment due to the presence of adjacent alkyl or aryl substituents.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Transmetalation Step Detail cluster_terminal Terminal Alkenyl Boronic Ester cluster_internal Internal Alkenyl Boronic Ester OA Oxidative Addition TM Transmetalation PdII_B R1-Pd(II)L2-R2 TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L2 RE->Pd0 Product R1-R2 RE->Product PdII_A R1-Pd(II)L2-X Pd0->PdII_A R1-X PdII_A->TM [R2-B(OR)2OH]- PdII_B->RE Term_Approach Less Hindered Approach Boronate [R2-B(OR)2OH]- Int_Approach More Hindered Approach Pd_complex R1-Pd(II)L2-X Boronate->Pd_complex

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the sterically influenced transmetalation step.

For internal alkenyl boronic esters, the substituents on the double bond create a more crowded environment. This steric bulk can hinder the formation of the necessary transition state for the transfer of the alkenyl group to the palladium atom. The result is a higher activation energy for the transmetalation step and, consequently, a slower overall reaction rate.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of an alkenyl boronic ester with an aryl bromide. This can be adapted to compare the reactivity of a terminal versus an internal alkenyl boronic ester by running two parallel reactions.

Materials:

  • Alkenyl boronic ester (terminal or internal) (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the alkenyl boronic ester, aryl bromide, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Comparing Reactivity: When comparing a terminal and an internal alkenyl boronic ester, it is crucial to keep all other reaction parameters (catalyst loading, base, solvent, temperature, and concentration) identical. The reaction progress should be monitored over time to compare the rates of consumption of the starting materials and formation of the product.

Synthesis of Terminal and Internal Alkenyl Boronic Esters

The accessibility of both terminal and internal alkenyl boronic esters is a key consideration for their application.

Terminal Alkenyl Boronic Esters are readily synthesized via several established methods:

  • Hydroboration of terminal alkynes: This is a highly regio- and stereoselective method that typically yields the (E)-alkenyl boronic ester. [4]* Miyaura borylation of vinyl halides or triflates: This palladium-catalyzed reaction is a versatile method for accessing a wide range of terminal alkenyl boronic esters. [4] Internal Alkenyl Boronic Esters can be more challenging to synthesize with high regio- and stereoselectivity:

  • Hydroboration of internal alkynes: This can lead to a mixture of regioisomers unless the alkyne is symmetrically substituted.

  • Miyaura borylation of internal vinyl halides or triflates: This is a reliable method, provided the corresponding halide or triflate is accessible.

  • Carboboration of alkynes: This method allows for the simultaneous introduction of a carbon and a boron group across a triple bond, offering a route to trisubstituted alkenyl boronates.

Conclusion and Future Outlook

In the realm of Suzuki-Miyaura cross-coupling, both terminal and internal alkenyl boronic esters are valuable reagents. However, their reactivity profiles are distinct, primarily governed by steric factors.

  • Terminal alkenyl boronic esters are generally more reactive, offering faster reaction times, often higher yields, and a broader substrate scope. They are the preferred choice for most applications where the target molecule allows for a terminal double bond.

  • Internal alkenyl boronic esters are less reactive due to increased steric hindrance. Their successful application may require more rigorous optimization of reaction conditions. Despite this, they are indispensable for the synthesis of tetrasubstituted alkenes and other sterically congested systems.

The continued development of more active catalyst systems with bulky, electron-rich ligands is expanding the scope of Suzuki-Miyaura couplings with sterically hindered substrates, including internal alkenyl boronic esters. [5]Future research will likely focus on the design of new catalysts and methods that can further overcome the steric limitations of internal alkenyl boronic esters, making them as versatile and readily applicable as their terminal counterparts.

References

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]

  • The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. PMC. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Stereodivergent Olefination of Enantioenriched Boronic Esters. PMC. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Alkenyl Carboxylates. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. MDPI. Available at: [Link]

  • pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. IDEALS - University of Illinois. Available at: [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. ResearchGate. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

Sources

Comparative Guide: Stereochemical Validation of Trisubstituted Alkenylboronates

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: (E/Z)-4-Octenylboronates

Executive Summary

In pharmaceutical synthesis, alkenylboronates are pivotal intermediates for introducing olefinic pharmacophores via Suzuki-Miyaura cross-coupling.[1] However, the validation of stereoisomeric purity (E/Z ratio) in trisubstituted vinyl boronates —such as 4-octenylboronate (derived from the hydroboration of 4-octyne)—presents a distinct analytical challenge.

Unlike terminal alkenylboronates, trisubstituted variants lack the vicinal protons required for standard scalar coupling (


) analysis. Furthermore, the standard oxidative derivatization method used for alkylboronates results in stereochemical ablation, rendering it useless for geometric validation.

This guide objectively compares three validation methodologies, recommending Suzuki Cross-Coupling Derivatization as the "Gold Standard" for regulatory filing due to its quantitative rigor and retention of stereochemical information.

The Analytical Challenge

The molecule , 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-4-ene , possesses a trisubstituted double bond.[1][2]

  • The Blind Spot: Standard

    
    H NMR relies on the Karplus equation, where trans-alkenes show 
    
    
    
    Hz and cis-alkenes
    
    
    Hz. In 4-octenylboronate, the double bond bears only one proton. There is no vicinal neighbor to couple with, resulting in a singlet or poorly resolved triplet (due to long-range allylic coupling) that offers no immediate geometric data.
  • The Boiling Point Trap: The E and Z isomers of internal vinyl boronates often have boiling point differentials of

    
    C, making separation by standard GC-FID difficult without specialized chiral or highly polar stationary phases.
    

Comparative Analysis of Validation Methods

Method A: 1D-NOE Difference NMR (Non-Destructive)

Mechanism: Irradiates the lone vinyl proton to observe spatial magnetic transfer (Nuclear Overhauser Effect) to the allylic methylene groups.

  • Pros: Rapid; sample can be recovered; no chemical modification required.

  • Cons: Requires high field strength (>500 MHz) for clear resolution of allylic multiplets; susceptible to artifacts from relaxation delay issues; qualitative rather than strictly quantitative for trace impurities (<1%).

Method B: Oxidative Derivatization (The "False Friend")

Mechanism: Oxidation with NaOH/H


O

.
  • Critical Failure: While effective for alkyl boronates, oxidation of vinyl boronates generates an enol which immediately tautomerizes to a ketone (4-octanone).

  • Result: Total loss of stereochemical information. This method must be strictly avoided for E/Z determination.

Method C: Suzuki Cross-Coupling Derivatization (Recommended)

Mechanism: The boronate is coupled with an aryl iodide (e.g., Iodobenzene) using a stereoretentive Pd-catalyst. The resulting styrenyl derivative is analyzed via HPLC-UV or GC-MS.

  • Pros: Stereoretention: The Suzuki catalytic cycle (oxidative addition

    
     transmetallation 
    
    
    
    reductive elimination) proceeds with strict retention of configuration at the vinyl center.
  • Sensitivity: Introduces a UV chromophore (phenyl ring), lowering the Limit of Detection (LOD) by orders of magnitude compared to the native boronate.

  • Separation: The resulting E/Z-4-phenyl-4-octenes have significantly different physical properties, allowing baseline separation on standard C18 HPLC columns.

Performance Data Summary

FeatureMethod A: 1D-NOE NMRMethod B: OxidationMethod C: Suzuki Derivatization
Stereo-Fidelity High (Direct observation)Zero (Stereo-ablation)High (Strict Retention)
LOD (Impurity) ~1–2%N/A<0.05% (UV Detection)
Sample Prep Time 10 mins30 mins2 hours
Suitability Quick in-process checkDo Not Use Final QC / CoA Generation
Cost per Run LowLowModerate (Catalyst/Reagents)

Experimental Protocol: Suzuki Derivatization (Gold Standard)

Objective: Convert volatile, UV-silent 4-octenylboronate into stable, UV-active 4-phenyl-4-octene for HPLC analysis.

Reagents
  • Analyte: Crude 4-octenylboronate mixture (50 mg)

  • Coupling Partner: Iodobenzene (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (3 mol%) - Chosen for high stereoretention fidelity.
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: THF:Water (9:1) degassed.

Step-by-Step Workflow
  • Inert Setup: Charge a 1-dram vial with the boronate, iodobenzene, Pd(dppf)Cl

    
    , and K
    
    
    
    PO
    
    
    .
  • Degassing: Seal and purge with Argon for 2 minutes. Add degassed THF/Water via syringe.

  • Reaction: Heat to 60°C for 1 hour. (Conversion is usually rapid; full conversion is not required, only a representative sample).

  • Workup: Dilute with 1 mL Ethyl Acetate. Filter through a small pad of silica/Celite to remove Pd black.

  • Analysis: Inject 5 µL of the filtrate into HPLC (C18 Column, 80:20 MeCN:H

    
    O, 254 nm detection).
    
    • E-isomer (Trans): Elutes later (planar interaction with stationary phase).

    • Z-isomer (Cis): Elutes earlier (steric bulk reduces retention).

Visualizations

Figure 1: Decision Logic for Stereochemical Validation

Caption: Workflow for selecting the appropriate analytical technique based on the stage of drug development.

ValidationLogic Start Start: 4-Octenylboronate Sample StageCheck Development Stage? Start->StageCheck IPC In-Process Check (IPC) StageCheck->IPC Rapid Feedback FinalQC Final Release / CoA StageCheck->FinalQC High Precision NMR Method A: 1D-NOE NMR (Qualitative) IPC->NMR Oxidation Method B: Oxidation (WARNING: Stereochemical Loss) IPC->Oxidation Avoid Deriv Method C: Suzuki Coupling (Quantitative) FinalQC->Deriv Result_IPC Pass/Fail (Approx Ratio) NMR->Result_IPC Result_Fail Result: 4-Octanone (Data Destroyed) Oxidation->Result_Fail Result_QC Exact E/Z Ratio (UV Trace) Deriv->Result_QC

Figure 2: Mechanistic Pathway of Derivatization

Caption: The Suzuki cycle retains the geometry of the C=C bond, transferring the E/Z ratio to the UV-active product.

SuzukiMechanism Substrate (E)-Vinyl Boronate (UV Silent) TransMet Transmetallation (Retention of Config) Substrate->TransMet + Base Pd_OxAdd Oxidative Addition (Pd-Ar) Pd_OxAdd->TransMet + Ar-I RedElim Reductive Elimination (Product Formation) TransMet->RedElim Pd(II) Complex Product (E)-Aryl Alkene (UV Active / HPLC Ready) RedElim->Product Stereoretention

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][5][6] Chemical Reviews, 95(7), 2457–2483.

    • Foundation for stereoretention in Suzuki coupling.
  • Brown, H. C., & Imai, T. (1984). Organoboranes.[5][6][7] 34. A Simple, General Synthesis of Alkenylboronates. Organometallics, 3(9), 1392–1395.

    • Synthesis of 4-octenylboronate via hydrobor
  • Clayden, J., et al. (2012). Organic Chemistry (2nd Ed.) - Chapter 13: Determination of Stereochemistry by NMR. Oxford University Press.

    • Authoritative source on NOE analysis for trisubstituted alkenes.
  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.

    • Regulatory basis for requiring quantit

Sources

Technical Guide: TLC Visualization Methods for Pinacol Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pinacol boronic esters (Bpin) are ubiquitous pharmacophores and intermediates in modern cross-coupling chemistry (Suzuki-Miyaura). However, their detection on Thin Layer Chromatography (TLC) presents a distinct analytical challenge: the Bpin moiety itself is chromophore-deficient and often UV-inactive. Standard 254 nm visualization frequently fails unless the attached organic framework is highly conjugated.

This guide objectively compares the three dominant visualization methodologies: Curcumin (Rosocyanin) , Potassium Permanganate (KMnO₄) , and Alizarin Red S . While KMnO₄ serves as a robust generalist, Curcumin is identified as the superior method for specific boron detection , offering high sensitivity through a chemoselective complexation mechanism.

Part 1: The Analytical Challenge

The core difficulty in visualizing Bpin esters lies in their electronic structure. Unlike aromatic starting materials, the empty p-orbital of the boron atom does not sufficiently conjugate with the pinacol backbone to absorb UV radiation in the detectable range (254 nm).

Consequently, researchers often face "invisible" product spots, leading to:

  • False Negatives: Assuming the reaction failed when the product is simply invisible.

  • Purification Loss: Inability to track fractions during flash chromatography.

Part 2: Comparative Analysis of Visualization Methods

Method A: Curcumin Stain (The Specialist)

Status: Gold Standard for Boron Specificity

Curcumin (diferuloylmethane) exists in an enol form that chelates with boron to form a rigid, highly conjugated complex known as Rosocyanin . This reaction is specific to boron, virtually eliminating false positives from non-boron impurities.

Mechanism of Action

The 1,3-diketone moiety of curcumin enolizes and displaces the pinacol ligands (facilitated by acidic conditions and heat), forming a 2:1 Curcumin-Boron complex. This complex forces the π-system into planarity, resulting in a bathochromic shift to a deep red/orange color.

CurcuminMechanism Bpin Bpin Ester (UV Inactive) Hydrolysis Acidic Hydrolysis (HCl/Heat) Bpin->Hydrolysis Complex Rosocyanin Complex (Planar/Conjugated) Hydrolysis->Complex Ligand Exchange Curcumin Curcumin (Enol Form) Curcumin->Complex Visual Red/Orange Spot (Visible) Complex->Visual

Figure 1: Mechanistic pathway of Curcumin staining. The formation of the Rosocyanin complex is the key chromogenic event.

Experimental Protocol
  • Reagents: Curcumin (100 mg), Ethanol (100 mL), Conc. HCl (1 mL).

  • Preparation: Dissolve curcumin in ethanol. Add HCl dropwise. The solution should be bright yellow.

  • Workflow:

    • Elute TLC plate and air dry.[1]

    • Dip plate into the stain solution.[2][3]

    • Crucial Step: Heat with a heat gun at ~200°C.

    • Observation: Boron species appear as bright red/orange spots against a yellow background.

Method B: Potassium Permanganate (The Generalist)

Status: Broad Spectrum Oxidizer

KMnO₄ is a universal stain that oxidizes alkenes, alcohols, and oxidizable aromatics. While effective, it is not specific to boron. It detects the organic framework attached to the boron rather than the boron itself.

Mechanism

The permanganate ion (


) is reduced by the analyte to Manganese Dioxide (

), changing color from bright purple to yellow/brown.
Experimental Protocol
  • Reagents: KMnO₄ (1.5 g), K₂CO₃ (10 g), 10% NaOH (1.25 mL), Water (200 mL).

  • Workflow:

    • Dip the plate.

    • Heat gently.

    • Observation: Yellow/brown spots on a purple background.[4]

  • Limitation: If your Bpin is attached to a fully saturated, non-oxidizable scaffold, this stain may fail.

Method C: Alizarin Red S (The Fluorescent Alternative)

Status: High Sensitivity / Non-Destructive

Alizarin Red S contains a catechol motif that covalently binds to boronic acids. It is particularly useful for differentiating boronic acids from esters, though esters will react upon heating/hydrolysis.

Experimental Protocol
  • Reagents: Alizarin Red S (100 mg), Methanol (100 mL).

  • Workflow:

    • Dip plate.

    • Air dry (or gentle heat).[3]

    • Observation: View under 365 nm UV light . Boron species fluoresce bright orange/yellow.

Part 3: Decision Matrix & Data Comparison

Performance Comparison Table
FeatureCurcumin (Rosocyanin)KMnO₄ (Permanganate)Alizarin Red S
Target Boron Atom (Specific)Oxidizable C-H/C=C bondsBoron Atom (Specific)
Sensitivity (LOD) High (< 1 µg)Moderate (1-10 µg)High (Fluorescent)
Selectivity Excellent (False positives rare)Low (Stains most organics)Excellent
Shelf Life Months (Dark storage)MonthsYears
Prep Time Fast (< 5 mins)Moderate (Dissolution slow)Fast
Visual Result Red spot / Yellow backgroundBrown spot / Purple backgroundFluorescent Orange (365 nm)
Selection Workflow

Use the following logic to select the appropriate stain for your specific experimental context.

StainSelection Start Start: Bpin Visualization UVCheck Is molecule UV Active (254nm)? Start->UVCheck UVYes Use UV 254nm (Non-destructive) UVCheck->UVYes Yes UVNo No UVCheck->UVNo Specific Is Boron confirmation required? UVNo->Specific CurcuminPath Method A: Curcumin (Best for Confirmation) Specific->CurcuminPath Yes (High Specificity) KMnO4Path Method B: KMnO4 (General Screening) Specific->KMnO4Path No (General Organic) AlizarinPath Method C: Alizarin Red S (If UV 365nm available) Specific->AlizarinPath Fluorescence Preferred

Figure 2: Decision tree for selecting TLC visualization methods based on analyte properties.

Part 4: Technical Tips & Troubleshooting

The Hydrolysis Factor

Pinacol esters are relatively stable. For Curcumin and Alizarin stains to work effectively, the Bpin ester often undergoes in situ hydrolysis to the boronic acid or a transition state on the silica surface.

  • Tip: If spots are faint using Curcumin, increase the heating time. The heat promotes the acid-catalyzed displacement of the pinacol diol by the curcumin enol.

Silica Acidity

Silica gel is naturally acidic (pH ~4-5). This aids the Curcumin stain.

  • Warning: If running TLC on Alumina or C18 (Reverse Phase) plates, the Curcumin stain may be less effective unless the stain solution itself is sufficiently acidified (add 1-2% HCl).

Self-Validating Protocol

To ensure your stain is working:

  • Spot a known commercial boronic acid (e.g., Phenylboronic acid) in Lane 1.

  • Spot your reaction mixture in Lane 2.

  • Stain.[2][4][5][6][7][8][9][10][11] If Lane 1 is not bright red (Curcumin) or fluorescent (Alizarin), your stain solution has degraded.

References

  • Lawrence, K., et al. (2012). "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives."[5][7] Analytical Methods.

  • Duval, F. L., et al. (2012). "Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin." Synlett.

  • Tomsho, J. W., et al. (2012).[7] "Boronic Acid Detection Strategies." ACS Medicinal Chemistry Letters.

  • Raines Lab Protocols. "Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence."

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Octenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT pour down the drain. While 4-Octenylboronic acid pinacol ester is not acutely toxic like heavy metals (e.g., Mercury), boron compounds are strictly regulated in municipal wastewater due to phytotoxicity.

Quick Disposal Matrix

Waste State Classification Primary Disposal Stream Container Labeling
Pure Solid Non-RCRA Regulated Solid Solid Chemical Waste "Organic Solid, Irritant (Boron)"
In Solution Ignitable (D001) or Toxic Organic Solvents "Flammable Liquid, Boron Esters"

| Aqueous Phase | Aquatic Toxin | Aqueous Chemical Waste | "Aqueous Waste (Contains Boron) - NO DRAIN" |

Hazard Characterization & Causality

To dispose of this compound safely, you must understand why it is hazardous. It is not merely "chemical waste"; it is a lipophilic boron species.

The "Hidden" Boron Hazard

Most researchers treat boronic esters as standard organic intermediates. However, the pinacol ester moiety renders the molecule lipophilic, allowing it to penetrate cell membranes more easily than free boric acid. Upon degradation in the environment, it hydrolyzes to release boric acid , which is a reproductive toxin and highly toxic to plants (phytotoxic).

GHS Classification (Self-Validation)

Before handling, validate your material against these Hazard Statements (H-Codes). If your SDS differs, default to the most stringent safety measure.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for segregating 4-Octenylboronic acid pinacol ester waste. This workflow prevents the common error of mixing boron-rich aqueous layers with general organic solvents, which complicates downstream incineration.

DisposalWorkflow Start Start: Identify Waste State StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure/Contaminated Solids) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixtures/Mother Liquors) StateCheck->LiquidPath Liquid BinSolid Container: Solid Chemical Waste Label: 'Organic Solid (Boron Esters)' SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (THF, Toluene, DMF) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Layer (Extraction Waste) SolventCheck->Aqueous Water/Brine BinHalo Container: Halogenated Waste Label: 'Halo-Solvent + Boron Ester' Halogenated->BinHalo BinNonHalo Container: Non-Halogenated Waste Label: 'Flammable Solvent + Boron Ester' NonHalogenated->BinNonHalo BinAq Container: Aqueous Chemical Waste Label: 'Aqueous Waste (Contains Boron)' DO NOT DRAIN Aqueous->BinAq

Figure 1: Decision tree for segregating boronic ester waste streams. Note the strict separation of aqueous waste to prevent environmental release.

Detailed Operational Protocols

Scenario A: Disposal of Pure Solid (Expired/Degraded Reagent)

Context: You have an old bottle of 4-Octenylboronic acid pinacol ester that has hydrolyzed or is no longer needed.

  • Keep in Original Container: If the bottle is intact, do not empty it. Cap it tightly.

  • Secondary Containment: Place the bottle inside a clear polyethylene bag to prevent leakage if the glass breaks during transport.

  • Labeling: Apply a hazardous waste label. Explicitly write "Contains Boron" in the constituents list.

    • Why? Boron affects the ash content during incineration. Waste handlers need to know this to control their kiln parameters.

Scenario B: Disposal of Reaction Mixtures (Suzuki Coupling Waste)

Context: The ester is dissolved in solvents (THF, Dioxane, Toluene) often mixed with Palladium catalysts and bases.

  • Segregation (Critical):

    • Organic Phase: Collect in the appropriate solvent carboy (Halogenated vs. Non-Halogenated). The boronic ester will burn efficiently in fuel-blending incinerators.

    • Aqueous Phase: Even if you think the ester is in the organic layer, the hydrolyzed boric acid will partition into the aqueous base layer. Collect this separately.

  • Palladium Contamination: If the mixture contains Pd catalysts, use a scavenger (like SiliaMetS® or activated carbon) before disposal if your facility requires metal recovery. Otherwise, label the waste container as "Contains Heavy Metals (Pd) + Organics."

Scenario C: Chemical Quenching (Optional Deactivation)

Context: You have a large quantity (>100g) and want to chemically deactivate the reactive ester before disposal to prevent potential polymerization or side reactions in the waste drum.

Mechanism: Oxidative hydrolysis converts the boronic ester into boric acid and 4-octen-1-ol (and pinacol).

Protocol:

  • Dissolve the ester in THF or Acetone.

  • Slowly add an equal volume of 3M NaOH .

  • Cool the mixture to 0°C.

  • Dropwise add 30% Hydrogen Peroxide (H₂O₂) . Caution: Exothermic.

  • Stir for 1 hour.

  • Neutralize with Sodium Thiosulfate (to quench excess peroxide).

  • Dispose of the resulting mixture as Aqueous/Organic Solvent Waste .

Regulatory & Environmental Context

US EPA (RCRA) Compliance

Under the Resource Conservation and Recovery Act (RCRA), 4-Octenylboronic acid pinacol ester is not a "P-listed" or "U-listed" waste. However, it is regulated based on Characteristics :

  • Ignitability (D001): If disposed of in flammable solvents (Flash point <60°C).

  • Toxicity: While Boron is not a TC (Toxicity Characteristic) metal like Lead, it is a "Characteristic Waste" in states with stricter environmental laws (e.g., California Title 22).

The "No Drain" Rule

Boron is difficult to remove in standard municipal wastewater treatment plants.

  • Thresholds: Many municipalities have a discharge limit of 1.0 mg/L for Boron.

  • Consequence: Pouring boronic ester residues down the sink can result in regulatory fines for your facility because the boron passes through treatment plants and harms downstream aquatic plant life.

References

  • US Environmental Protection Agency (EPA). (2024).[3] RCRA Hazardous Waste Identification: Characteristic Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Rowan University EHS. (2024). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]

  • Water Corporation. (2025). Laboratory Chemical Waste Disposal Guidelines (Boron Limits). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.